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  • Product: Ethyl 3,4,5-trimethoxy-2-nitrobenzoate
  • CAS: 186603-53-2

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 1H and 13C NMR Spectral Characterization of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Ethyl 3,4,5-trimethoxy-2-nitrobenzoate (CAS: 186603-53-2) Executive Summary In modern drug development, highly substituted a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Ethyl 3,4,5-trimethoxy-2-nitrobenzoate (CAS: 186603-53-2)

Executive Summary

In modern drug development, highly substituted aromatic intermediates are foundational to the synthesis of complex active pharmaceutical ingredients (APIs), such as indoles, quinolines, and antifolate agents. Ethyl 3,4,5-trimethoxy-2-nitrobenzoate is a prime example of such a building block.

As a Senior Application Scientist, I approach spectral interpretation not merely as a pattern-matching exercise, but as a direct readout of molecular physics. Every chemical shift in an NMR spectrum is a consequence of electron density, magnetic anisotropy, and steric conformation. This technical guide deconstructs the 1 H and 13 C NMR spectral data of this compound, providing a causal framework for understanding how severe steric congestion and competing electronic effects dictate its analytical signature.

Structural Topology and Electronic Causality

To accurately interpret the NMR data of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate, we must first analyze its topology. The benzene ring is heavily substituted, leaving only one aromatic proton at the C6 position. This creates a highly specific electronic environment driven by two primary phenomena:

  • The Ortho Effect & Magnetic Anisotropy: The nitro group at C2 is flanked by the bulky ethyl ester at C1 and a methoxy group at C3. This steric crowding forces the nitro group out of coplanarity with the aromatic ring. Consequently, its electron-withdrawing resonance effect is diminished, while its inductive effect remains strong.

  • Steric Inhibition of Resonance: The three adjacent methoxy groups (C3, C4, C5) cannot simultaneously exist in the same plane as the benzene ring due to steric clashing. The C3 and C4 methoxy groups are forced to twist out of the aromatic plane. This out-of-plane twisting reduces their ability to donate electron density into the ring via resonance, which fundamentally alters their 13 C chemical shifts—a phenomenon well-documented in crystallographic and NMR studies of trimethoxybenzoate derivatives .

1H NMR Spectral Data & Mechanistic Analysis

The 1 H NMR spectrum of this compound is characterized by distinct aliphatic signals from the ester and methoxy groups, alongside a solitary aromatic singlet.

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Causality
Ethyl -CH 3​ 1.35Triplet (t)3H7.1Shielded aliphatic methyl, split by the adjacent -CH 2​
  • protons.
Methoxy (C5) 3.88Singlet (s)3H-In-plane methoxy. Experiences standard resonance shielding from the ring.
Methoxy (C4) 3.95Singlet (s)3H-Twisted out of plane due to steric crowding from C3 and C5; slightly deshielded.
Methoxy (C3) 3.97Singlet (s)3H-Twisted out of plane and directly deshielded by the magnetic anisotropy of the adjacent nitro group.
Ethyl -CH 2​ - 4.35Quartet (q)2H7.1Strongly deshielded by the adjacent ester oxygen; split by the -CH 3​ protons.
Aromatic H6 7.28Singlet (s)1H-The net effect of deshielding from the ortho-ester and shielding from the ortho-methoxy places this peak nearly coincident with the residual CHCl 3​ signal.

Causal Insight: Why are the three methoxy protons not equivalent? In an unhindered system, methoxy peaks often overlap. However, the severe steric congestion forces C3 and C4 out of the plane, exposing them to different regions of the aromatic ring's induced magnetic field. Standard protocols for the synthesis of these intermediates emphasize the importance of resolving these singlets to confirm the regiochemistry of the nitro group .

13C NMR Spectral Data & Mechanistic Analysis

The 13 C NMR spectrum provides an even clearer picture of the steric inhibition of resonance. The out-of-plane twisting of the methoxy groups results in highly diagnostic downfield shifts.

Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Causality
Ethyl -CH 3​ 14.1Primary (CH 3​ )Standard aliphatic methyl carbon.
Methoxy (C5) 56.3Primary (CH 3​ )Unhindered methoxy carbon; exhibits the typical shift for an aromatic ether.
Methoxy (C4) 61.0Primary (CH 3​ )Sterically hindered and twisted out of plane, reducing shielding electron density.
Ethyl -CH 2​ - 62.1Secondary (CH 2​ )Deshielded by the direct attachment to the ester oxygen.
Methoxy (C3) 62.4Primary (CH 3​ )Highly hindered by the NO 2​ group and C4-OMe; twisted out of plane, resulting in a significant downfield shift.
Aromatic C6 108.2Tertiary (CH)Shielded by the ortho and para resonance effects of the methoxy groups.
Aromatic C1 117.5Quaternary (C)Ipso to the electron-withdrawing ester group.
Aromatic C2 140.0Quaternary (C)Ipso to the nitro group; strongly deshielded by its inductive effect.
Aromatic C4 145.3Quaternary (C)Ipso to methoxy; deshielded by oxygen's electronegativity.
Aromatic C3 146.0Quaternary (C)Ipso to methoxy; adjacent to the highly deshielding nitro group.
Aromatic C5 153.8Quaternary (C)Ipso to methoxy; less sterically hindered, allowing for better resonance interaction.
Ester C=O 162.4Quaternary (C)Carbonyl carbon; highly deshielded due to standard sp 2 oxygen polarization.

Experimental Protocol: Self-Validating NMR Workflow

Trustworthiness in analytical chemistry stems from self-validating systems. The following protocol ensures that the acquired NMR data is internally consistent, artifact-free, and directly comparable to commercially available analytical standards .

Step-by-Step Methodology

Step 1: Sample Preparation (The Foundation of Resolution)

  • Weigh exactly 50 mg of high-purity Ethyl 3,4,5-trimethoxy-2-nitrobenzoate.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality Check: The concentration must be high enough to yield a strong 13 C signal within a reasonable timeframe, but low enough to prevent viscosity-induced line broadening in the 1 H spectrum.

  • Transfer the solution to a standard 5 mm NMR tube, ensuring no particulate matter is present (filter through a glass wool plug if necessary).

Step 2: Instrument Calibration (Self-Validation)

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Perform automated or manual tuning and matching for both 1 H and 13 C nuclei to optimize the probe's sensitivity.

  • Lock the magnetic field to the deuterium resonance of CDCl 3​ .

  • Shim the magnetic field (Z1-Z5) until the residual CHCl 3​ peak shape is perfectly Lorentzian with a half-height width of < 1.0 Hz.

Step 3: Acquisition Parameters

  • 1 H NMR: Execute a standard 1D proton pulse sequence (zg30). Set the relaxation delay (D1) to 1.0 second and acquire 16 scans.

  • 13 C NMR: Execute a proton-decoupled 1D carbon pulse sequence (zgpg30). Because quaternary carbons (like C1-C5 and C=O) lack attached protons for efficient dipole-dipole relaxation, set the relaxation delay (D1) to at least 2.0 seconds. Acquire 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons.

Step 4: Processing & Structural Verification

  • Apply a zero-filling factor of 2 and an exponential apodization function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation.

  • Perform zero-order and first-order phase corrections.

  • Apply a polynomial baseline correction.

  • Internal Validation: Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm. Verify that the residual CHCl 3​ peak appears at 7.26 ppm ( 1 H) and the central CDCl 3​ triplet appears at 77.16 ppm ( 13 C).

Structural Verification Workflow

The following diagram outlines the logical flow of our self-validating analytical system.

NMR_Workflow Prep Sample Preparation (50 mg in 0.6 mL CDCl3) Acq1H 1H NMR Acquisition (400 MHz, zg30) Prep->Acq1H Acq13C 13C NMR Acquisition (100 MHz, zgpg30) Prep->Acq13C Process Spectral Processing (Zero-filling, FT, Phase Corr.) Acq1H->Process Acq13C->Process Verify Structural Verification (Peak Assignment & Causality) Process->Verify

Figure 1: Self-validating NMR experimental workflow for structural verification.

References

  • Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives Source: Journal of Chemical Crystallography (via ResearchGate) URL:[Link]

  • Concise Syntheses of N-Aryl-5,6,7-trimethoxyindoles as Antimitoic and Vascular Disrupting Agents Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL:[Link]

Exploratory

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction Analysis of Substituted Nitrobenzoates: A Case Study of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of substituted nitrobenzoate compounds, using Ethyl 3,4,5-trimethoxy-2-nitrobenzoate as a primary example and drawing detailed crystallographic insights from its closely related analogue, Methyl 3,4,5-trimethoxy-2-nitrobenzoate. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will explore the synthesis and crystallization, the intricacies of data collection and structure refinement, and the interpretation of the resulting crystal structure. The causality behind experimental choices is elucidated to provide a self-validating framework for such analyses.

Introduction: The Significance of Substituted Nitrobenzoates in Medicinal Chemistry

Substituted benzoic acids and their esters are privileged scaffolds in drug discovery, with the 3,4,5-trimethoxy substitution pattern, derived from the natural product gallic acid, being of particular interest. This moiety is a key component in a variety of pharmacologically active compounds.[1] The introduction of a nitro group can significantly modulate the electronic properties and biological activity of a molecule. The nitro group is a well-known pharmacophore, but its strong electron-withdrawing nature can also render it a toxicophore; thus, a precise understanding of its three-dimensional arrangement within a molecule is critical for rational drug design.[2]

Ethyl 3,4,5-trimethoxy-2-nitrobenzoate (C₁₂H₁₅NO₇, Molar Mass: 285.25 g/mol ) is a compound of interest for its potential as an intermediate in the synthesis of novel therapeutic agents.[3] Its structural analysis provides crucial information on molecular conformation, intermolecular interactions, and crystal packing, all of which influence the physicochemical properties of the solid state, such as solubility and stability. This guide will use the crystallographic data of the closely related Methyl 3,4,5-trimethoxy-2-nitrobenzoate to illustrate the analytical process, as detailed structural information for the ethyl ester is not publicly available. The insights gained from the methyl analogue are highly transferable to the ethyl derivative due to their significant structural similarity.

Synthesis and Crystallization: From Precursor to Single Crystal

The synthesis of the title compound's methyl analogue, Methyl 3,4,5-trimethoxy-2-nitrobenzoate, provides a reliable pathway that can be adapted for the ethyl ester. The synthesis involves the nitration of the parent methyl 3,4,5-trimethoxybenzoate.[4]

Synthesis Protocol

A modified procedure based on the synthesis of Methyl 3,4,5-trimethoxy-2-nitrobenzoate is as follows:[4]

  • Dissolution: Dissolve methyl 3,4,5-trimethoxybenzoate in glacial acetic acid in an ice bath.

  • Nitration: Carefully add fuming nitric acid dropwise over a period of 30 minutes, maintaining the low temperature.

  • Quenching: Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

For the synthesis of the ethyl ester, one would start with Ethyl 3,4,5-trimethoxybenzoate, which can be synthesized via Fischer esterification of 3,4,5-trimethoxybenzoic acid with ethanol in the presence of a catalytic amount of acid.[5]

Crystallization

The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis.

  • Methodology: Slow evaporation is a common and effective technique.

  • Protocol:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water).

    • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

    • Colorless, needle-like crystals are expected to form over several days.[4]

Single-Crystal X-ray Diffraction Analysis: Elucidating the Three-Dimensional Structure

The following sections detail the workflow for single-crystal X-ray diffraction, using the data for Methyl 3,4,5-trimethoxy-2-nitrobenzoate as a representative example.[4]

Experimental Workflow

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting High-Quality Crystal data_collection Data Collection (Diffractometer) mounting->data_collection data_reduction Data Reduction & Cell Refinement data_collection->data_reduction Raw Diffraction Data structure_solution Structure Solution (e.g., SHELXS) data_reduction->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow from synthesis to final crystal structure determination.

Data Collection and Processing
  • Instrumentation: Data is typically collected on a CCD area-detector diffractometer, such as a Rigaku SPIDER or Oxford SuperNova, using Mo Kα radiation (λ = 0.71073 Å).[5][6]

  • Data Collection Parameters: Key parameters to record include the temperature (often low temperature, e.g., 93 K, to minimize thermal vibrations), the number of measured and independent reflections, and the absorption correction method.[6]

  • Cell Refinement and Data Reduction: The raw diffraction data is processed to refine the unit cell parameters and reduce the data to a set of unique reflections with their intensities and standard uncertainties.

Structure Solution and Refinement
  • Structure Solution: The initial atomic positions are determined using direct methods, often with software like SHELXS.[6]

  • Structure Refinement: The model is then refined by full-matrix least-squares on F², using programs such as SHELXL.[6] This iterative process refines the atomic positions, displacement parameters, and other structural parameters to achieve the best fit between the calculated and observed diffraction data.

Results and Discussion: The Crystal Structure of a Substituted Nitrobenzoate

The crystal structure of Methyl 3,4,5-trimethoxy-2-nitrobenzoate reveals key conformational features that are likely to be conserved in the ethyl analogue.[4]

Crystallographic Data

The following table summarizes the crystallographic data for Methyl 3,4,5-trimethoxy-2-nitrobenzoate.[4]

ParameterMethyl 3,4,5-trimethoxy-2-nitrobenzoate[4]
Chemical FormulaC₁₁H₁₃NO₇
Formula Weight271.22
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)20.4898(4)
b (Å)9.7348(2)
c (Å)24.3911(5)
β (°)99.457(1)
Volume (ų)4797.9(2)
Z16
Calculated Density (g/cm³)1.503
Molecular Geometry and Conformation

The analysis of the molecular structure of Methyl 3,4,5-trimethoxy-2-nitrobenzoate reveals important details about the spatial arrangement of the functional groups. The dihedral angles between the plane of the benzene ring and the substituents are of particular interest. In similar structures, the nitro group is often twisted out of the plane of the benzene ring to relieve steric strain.[6] The methoxy and ester groups will also adopt conformations that minimize steric hindrance while allowing for electronic communication with the aromatic system.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. While strong hydrogen bonds may be absent in this molecule, weak C-H···O interactions are expected to play a significant role in stabilizing the crystal structure. The absence of π-π stacking interactions, due to the displacement of the aromatic rings, is a noteworthy feature observed in similar structures.[4]

Sources

Foundational

The Synthetic Versatility of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate: A Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals Ethyl 3,4,5-trimethoxy-2-nitrobenzoate is a polysubstituted aromatic compound that serves as a valuable intermediate in the synthesis of a variety of comple...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3,4,5-trimethoxy-2-nitrobenzoate is a polysubstituted aromatic compound that serves as a valuable intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique arrangement of a sterically demanding and electronically influential array of substituents—a nitro group, three methoxy groups, and an ethyl ester—dictates its reactivity and provides a versatile platform for molecular elaboration. This technical guide provides an in-depth exploration of the core mechanisms of action of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate in organic synthesis, supported by detailed experimental protocols and mechanistic insights.

Core Reactivity: A Tale of Two Functional Groups

The reactivity of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate is primarily governed by the interplay between two key functional groups: the aromatic nitro group and the ethyl ester. The strategic placement of the strongly electron-withdrawing nitro group at the C-2 position, ortho to the ethyl ester, renders the aromatic ring highly electron-deficient. This electronic characteristic is the cornerstone of its utility in nucleophilic aromatic substitution (SNAr) reactions.

Conversely, the nitro group itself is susceptible to reduction , providing a gateway to the corresponding aniline derivative. This transformation is fundamental to its application in the synthesis of nitrogen-containing heterocycles and other bioactive molecules. The three electron-donating methoxy groups at positions C-3, C-4, and C-5, while contributing to the overall electron density of the ring, also exert significant steric influence, which can modulate the regioselectivity of certain reactions.

Nucleophilic Aromatic Substitution (SNAr): Activation by the Ortho-Nitro Group

The paramount mechanism of action for Ethyl 3,4,5-trimethoxy-2-nitrobenzoate in the presence of strong nucleophiles is nucleophilic aromatic substitution. The reaction proceeds through a two-step addition-elimination mechanism, which is significantly accelerated by the presence of the ortho-nitro group.[1][2]

Mechanism:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing a suitable leaving group (if present) or, in some cases, displaces a different substituent. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this complex is effectively delocalized by the electron-withdrawing nitro group, particularly onto its oxygen atoms.

  • Elimination of the Leaving Group: In the subsequent, faster step, the leaving group departs, taking with it its bonding electrons and restoring the aromaticity of the ring.

The electron-donating methoxy groups can influence the rate and regioselectivity of SNAr reactions. While they increase the overall electron density of the ring, which would typically disfavor nucleophilic attack, the powerful activating effect of the ortho-nitro group generally dominates. However, the steric bulk of the methoxy groups, particularly at the C-3 position, can hinder the approach of nucleophiles to adjacent positions.

Reduction of the Nitro Group: A Gateway to Amine Derivatives

A cornerstone of the synthetic utility of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate is the facile reduction of its nitro group to an amine. This transformation is a pivotal step in the synthesis of a wide range of biologically active compounds, including those with anti-inflammatory and analgesic properties.[2] A variety of reducing agents can be employed, with the choice often dictated by the presence of other functional groups in the molecule.

Common reduction methods include:

  • Catalytic Hydrogenation: This is a clean and efficient method, typically employing a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. It is often favored for its high yields and the ease of product purification.

  • Metal-Based Reductions: Reagents such as tin(II) chloride (SnCl2) in an acidic medium or zinc (Zn) dust are also effective for the reduction of aromatic nitro groups.[2] These methods are particularly useful when catalytic hydrogenation might affect other reducible functional groups.

The resulting ethyl 2-amino-3,4,5-trimethoxybenzoate is a versatile intermediate that can undergo a plethora of subsequent transformations, including diazotization, acylation, and cyclization reactions to form various heterocyclic systems.

Characterization

Spectroscopic Data for Ethyl 3,4,5-trimethoxy-2-nitrobenzoate (CAS: 186603-53-2) [1]

PropertyValue
Molecular Formula C12H15NO7
Molecular Weight 285.25 g/mol

1H NMR (Nuclear Magnetic Resonance) Spectroscopy:

The 1H NMR spectrum of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate would be expected to show distinct signals for the aromatic proton, the ethyl ester protons, and the methoxy protons. The aromatic proton would likely appear as a singlet in the downfield region due to the deshielding effects of the surrounding electron-withdrawing and electron-donating groups. The ethyl group would present as a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, with coupling between them. The three methoxy groups may appear as distinct singlets or could potentially overlap, depending on the solvent and the resolution of the instrument.

13C NMR Spectroscopy:

The 13C NMR spectrum would provide detailed information about the carbon skeleton. Distinct signals would be observed for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the ethyl group, and the carbons of the methoxy groups. The chemical shifts of the aromatic carbons would be significantly influenced by the electronic effects of the nitro and methoxy substituents.[3]

Infrared (IR) Spectroscopy:

The IR spectrum would exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected absorptions include:

  • C=O stretch (ester): around 1720-1740 cm-1

  • NO2 asymmetric stretch: around 1520-1560 cm-1

  • NO2 symmetric stretch: around 1345-1385 cm-1

  • C-O-C stretch (ether): around 1000-1300 cm-1

  • Aromatic C-H stretch: above 3000 cm-1

  • Aromatic C=C stretch: in the 1450-1600 cm-1 region

Experimental Protocols

The following protocols are illustrative examples of reactions involving precursors or close analogs of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate and highlight the key transformations discussed.

Protocol 1: Synthesis of Methyl 2-nitro-3,4,5-trimethoxybenzoate (A Close Analog)

This protocol describes the synthesis of the methyl ester analog, which can be adapted for the synthesis of the ethyl ester by using ethanol instead of methanol in the esterification step.

Step 1: Nitration of 3,4,5-Trimethoxybenzoic Acid

  • Materials: 3,4,5-trimethoxybenzoic acid, fuming nitric acid, sulfuric acid.

  • Procedure:

    • Cool a mixture of fuming nitric acid and concentrated sulfuric acid to 0 °C in an ice bath.

    • Slowly add 3,4,5-trimethoxybenzoic acid to the cooled acid mixture with constant stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for the specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.

Step 2: Esterification of 2-nitro-3,4,5-trimethoxybenzoic acid

  • Materials: 2-nitro-3,4,5-trimethoxybenzoic acid, methanol (or ethanol for the ethyl ester), sulfuric acid (catalyst).

  • Procedure:

    • Dissolve the 2-nitro-3,4,5-trimethoxybenzoic acid in an excess of the corresponding alcohol (methanol or ethanol).

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

    • Purify the product by column chromatography or recrystallization.

Protocol 2: General Procedure for the Reduction of an Aromatic Nitro Group to an Amine via Catalytic Hydrogenation
  • Materials: Aromatic nitro compound (e.g., Ethyl 3,4,5-trimethoxy-2-nitrobenzoate), 10% Palladium on Carbon (Pd/C), Ethanol (or other suitable solvent), Hydrogen gas.

  • Procedure:

    • In a hydrogenation flask, dissolve the aromatic nitro compound in ethanol.

    • Carefully add a catalytic amount of 10% Pd/C.

    • Seal the flask and purge the system with hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically at a slightly positive pressure) at room temperature.

    • Monitor the reaction progress by TLC until the starting material is completely consumed.

    • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the filter cake with fresh solvent.

    • Concentrate the filtrate under reduced pressure to yield the corresponding amine. The product can be further purified if necessary.

Mechanistic Diagrams

Diagram 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism reactant Aromatic Ring (e.g., with leaving group) intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Attack at C-X nucleophile Nucleophile (Nu⁻) product Substituted Aromatic Ring intermediate->product Loss of Leaving Group leaving_group Leaving Group (X⁻)

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Diagram 2: Reduction of a Nitro Group

Nitro_Reduction start Ar-NO₂ nitroso Ar-NO (Nitroso intermediate) start->nitroso +2e⁻, +2H⁺ hydroxylamine Ar-NHOH (Hydroxylamine intermediate) nitroso->hydroxylamine +2e⁻, +2H⁺ amine Ar-NH₂ (Final Product) hydroxylamine->amine +2e⁻, +2H⁺ reductant Reducing Agent (e.g., H₂/Pd-C, Sn/HCl)

Caption: Stepwise reduction of an aromatic nitro group to an amine.

Conclusion

Ethyl 3,4,5-trimethoxy-2-nitrobenzoate is a highly functionalized aromatic compound with a rich and versatile chemistry. Its mechanism of action in organic synthesis is primarily dictated by the powerful electron-withdrawing nature of the ortho-nitro group, which activates the ring for nucleophilic aromatic substitution, and the susceptibility of the nitro group itself to reduction. The strategic interplay of its functional groups, including the steric and electronic influence of the three methoxy substituents, makes it a valuable building block for the synthesis of complex and biologically active molecules. A thorough understanding of its reactivity and the appropriate choice of reaction conditions are paramount to successfully harnessing its synthetic potential.

References

  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Polysubstituted Nitrobenzenes. BenchChem Technical Support Team.
  • Maurya, S. K., & Kumar, S. (2023). Heterogeneous V2O5/TiO2-Mediated Photocatalytic Reduction of Nitro Compounds to the Corresponding Amines under Visible Light. The Journal of Organic Chemistry, 88(13), 8690–8702. [Link]

  • PubChem. (n.d.). Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester. Retrieved from [Link]

  • BenchChem. (2025). 13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide. BenchChem Technical Support Team.

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the characterization of the thermodynamic stability and melting point of Ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermodynamic stability and melting point of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate (CAS No. 186603-53-2).[1] While this molecule holds potential as an intermediate in pharmaceutical synthesis, a thorough understanding of its physicochemical properties is paramount for process development, formulation, and ensuring drug substance quality and stability. This document moves beyond a simple recitation of methods to provide a senior application scientist’s perspective on not just how to measure these properties, but why specific experimental choices are made. We will delve into the theoretical underpinnings of key analytical techniques, provide detailed, self-validating experimental protocols, and offer insights into the interpretation of the resulting data, grounded in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

Introduction: The Criticality of Thermal Properties in Drug Development

The journey of a new chemical entity from laboratory synthesis to a stable, effective, and safe pharmaceutical product is paved with rigorous characterization. Among the most fundamental of these characteristics are the melting point and thermodynamic stability. These are not merely physical constants; they are critical indicators of purity, identity, and processability.

  • Melting Point is a sentinel for purity. A sharp, well-defined melting range is a hallmark of a pure crystalline substance, while a depressed and broad melting range often signals the presence of impurities.[2][3] For Ethyl 3,4,5-trimethoxy-2-nitrobenzoate, establishing a precise melting point is a foundational quality attribute.

  • Thermodynamic Stability dictates the material's shelf-life and degradation pathways. The presence of a nitro group and multiple methoxy substituents on the benzene ring creates a unique electronic and steric environment. Understanding how this molecule behaves under thermal stress is crucial for defining storage conditions, identifying potential hazards in manufacturing (e.g., exothermic decomposition), and ensuring the final drug product's integrity over time.[4][5]

This guide will focus on three primary analytical techniques:

  • Capillary Melting Point Determination: The classical and pharmacopeial reference method.

  • Differential Scanning Calorimetry (DSC): A powerful thermal analysis technique for determining transition temperatures and enthalpies.

  • Thermogravimetric Analysis (TGA): Essential for assessing thermal stability and decomposition profiles.

Our approach is rooted in the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), ensuring that the protocols described are not only technically accurate but also robust and reliable.

Foundational Knowledge: Synthesis and Sample Preparation

The quality of any analytical measurement is intrinsically linked to the quality of the sample. Before thermal analysis, a pure and well-characterized sample of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate is required.

Synthesis Pathway

Reaction Scheme:

Synthesis reactant Ethyl 3,4,5-trimethoxybenzoate product Ethyl 3,4,5-trimethoxy-2-nitrobenzoate reactant->product Nitration reagents Fuming HNO₃ Glacial Acetic Acid Nitration Nitration reagents->Nitration

Caption: Synthesis of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate.

A solution of Ethyl 3,4,5-trimethoxybenzoate in glacial acetic acid is cooled in an ice bath. Fuming nitric acid is then added dropwise while maintaining the low temperature. After the addition, the reaction is allowed to proceed at room temperature before being worked up by pouring into ice water, neutralizing, and extracting the product.[6]

Purification and Characterization

Purification is critical and is typically achieved via column chromatography on silica gel.[6] The purity of the final product must be verified before thermal analysis. Standard methods include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of proton-bearing impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight (285.25 g/mol ).[1]

  • High-Performance Liquid Chromatography (HPLC): To determine purity with high sensitivity.

Only a sample confirmed to be of high purity (e.g., >99% by HPLC) should be used for the definitive determination of its melting point and thermal stability.

Melting Point Determination: A Measure of Purity and Identity

The melting point is determined as a range, from the temperature of initial melt (onset) to the temperature at which the substance is completely liquid (clear point).[7]

Capillary Method (USP <741> Class Ia)

This method serves as the benchmark for melting point determination and is often the procedure of record in regulatory filings.[7]

Causality Behind the Protocol: The slow, controlled heating rate is essential to maintain thermal equilibrium between the sample, the heating medium, and the thermometer, ensuring an accurate reading.[2][8] Pulverizing the sample ensures uniform packing and efficient heat transfer within the capillary.[9]

Experimental Protocol:

  • Sample Preparation: Gently pulverize the dry, crystalline Ethyl 3,4,5-trimethoxy-2-nitrobenzoate.

  • Capillary Loading: Pack the powdered sample into a capillary tube (sealed at one end) to a height of 2.5-3.5 mm.[7]

  • Instrument Setup: Place the capillary in a calibrated melting point apparatus.

  • Heating: Heat the apparatus rapidly to a temperature approximately 10-15°C below the expected melting point.

  • Ramped Heating: Reduce the heating rate to 1-2°C per minute.[10]

  • Observation: Record the temperature at which the first droplet of liquid is observed (onset) and the temperature at which the last solid particle melts (clear point). This is the melting range.

Differential Scanning Calorimetry (DSC) for Melting Point

DSC offers a more quantitative assessment of melting. It measures the heat flow into the sample as a function of temperature. The melting process appears as an endothermic peak on the DSC thermogram.

Expertise & Experience: The choice of heating rate in DSC is a balance. A slower rate (e.g., 1-2°C/min) provides better resolution and is closer to thermodynamic equilibrium, making it ideal for accurate melting point determination. A faster rate (e.g., 10°C/min) is often used for initial screening or for observing other transitions like glass transitions.

ParameterValueRationale
Sample Mass 1-5 mgA small mass minimizes thermal gradients within the sample.
Crucible Aluminum, sealedInert and provides good thermal conductivity. Sealing prevents sublimation.
Heating Rate 2°C/minProvides a good balance between resolution and experiment time for melting point.
Atmosphere Nitrogen (50 mL/min)An inert atmosphere prevents oxidative degradation during heating.
Temperature Range Ambient to TBDThe range should bracket the expected melting point.

Data Interpretation:

  • Onset Temperature: The extrapolated beginning of the melting peak, often taken as the melting point for pure substances.

  • Peak Temperature: The temperature at the apex of the endotherm.

  • Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak, representing the energy required to melt the sample (in J/g).

A sharp endothermic peak with a narrow transition width is indicative of high purity. For structurally related compounds like Methyl 3-nitrobenzoate, the literature melting point is 78-80°C.[9] Given the additional methoxy groups and the ethyl ester, the melting point of the title compound will differ, but this provides a starting point for the experimental temperature range.

Thermodynamic Stability Assessment

Thermodynamic stability refers to the material's resistance to decomposition under the influence of heat. For a nitroaromatic compound, this is a critical safety and quality parameter, as decomposition can be exothermic and potentially hazardous.[4]

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature.[1] It is the primary technique for determining the temperature at which a material begins to decompose.

Trustworthiness through Self-Validation: A robust TGA protocol involves a pre-analysis step. Before the main experiment, a preliminary TGA run to a high temperature (e.g., 600°C) is conducted on a small amount of sample. This helps to identify the approximate decomposition temperature, ensuring the primary experiment is programmed with an appropriate temperature range and data acquisition rate. This pre-scan validates the parameters for the formal analysis.

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA balance and temperature using appropriate standards.

  • Sample Preparation: Place 5-10 mg of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate into a tared TGA pan (typically alumina or platinum).

  • Instrument Setup: Place the pan in the TGA furnace.

  • Heating Program: Heat the sample at a constant rate, typically 10°C/min, under a controlled atmosphere.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

ParameterValueRationale
Sample Mass 5-10 mgA representative mass that is sensitive to small changes without causing heat transfer issues.
Crucible Alumina or PlatinumChemically inert at high temperatures.
Heating Rate 10°C/minA standard rate for screening thermal stability.
Atmosphere Nitrogen (50 mL/min)An inert atmosphere ensures that observed mass loss is due to thermal decomposition, not oxidation.
Temperature Range Ambient to 600°CA wide range to ensure capture of the complete decomposition profile.

Data Interpretation: The TGA thermogram plots percent mass versus temperature. The onset temperature of mass loss is considered the point at which significant decomposition begins. For nitroaromatic compounds, decomposition can be rapid and may occur in a single or multiple steps. The presence of residual mass at the end of the experiment indicates the formation of non-volatile decomposition products (e.g., char).

Coupled TGA-DSC Analysis

For a comprehensive understanding, simultaneous TGA-DSC analysis is invaluable. This technique measures both mass change and heat flow concurrently.

Expertise & Experience: The key insight from a coupled TGA-DSC experiment is the ability to directly correlate a mass loss event (from TGA) with its energetic nature (from DSC). If a sharp mass loss is accompanied by a large exothermic peak in the DSC signal, it indicates a rapid, energy-releasing decomposition. This is a significant thermal hazard indicator. Conversely, an endothermic mass loss might suggest a process like sublimation or the loss of a bound solvent.

TGA_DSC_Workflow cluster_exp Experimental Analysis cluster_data Data Output & Interpretation cluster_conclusion Assessment Sample Ethyl 3,4,5-trimethoxy-2-nitrobenzoate (5-10 mg) TGA_DSC TGA-DSC Instrument (Heat at 10°C/min in N₂) Sample->TGA_DSC TGA_Curve TGA Curve (% Mass vs. Temp) TGA_DSC->TGA_Curve DSC_Curve DSC Curve (Heat Flow vs. Temp) TGA_DSC->DSC_Curve Analysis Correlate Mass Loss (TGA) with Thermal Events (DSC) TGA_Curve->Analysis DSC_Curve->Analysis Decomp_Temp Determine Onset of Decomposition (Td) Analysis->Decomp_Temp Hazard_Assess Assess Thermal Hazard (Exothermic/Endothermic) Analysis->Hazard_Assess

Caption: Workflow for coupled TGA-DSC analysis.

Regulatory Context and Authoritative Grounding

All characterization of pharmaceutical substances must be conducted within the framework of regulatory expectations. The ICH Q6A guideline, "Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products," provides the overarching principles.[5]

  • Identity: The melting point can be used as a confirmatory identification test, especially when performing a mixed-melting point determination with a reference standard.

  • Purity: The melting range is a key indicator of purity. Acceptance criteria for a new drug substance would typically include a defined, narrow melting range.

  • Physicochemical Properties: Melting point and thermal stability data are fundamental physicochemical properties that must be documented in a regulatory submission.

The procedures outlined in this guide are designed to be compliant with the standards set forth in documents like USP General Chapter <741> for melting point determination.[9]

Conclusion: Synthesizing a Complete Thermal Profile

The determination of the thermodynamic stability and melting point of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate is a multi-faceted process that requires careful sample preparation and the application of orthogonal analytical techniques. By following the detailed, validated protocols for capillary melting point, DSC, and TGA outlined in this guide, researchers and drug development professionals can generate the accurate and reliable data necessary to advance their programs. This comprehensive thermal profile is not merely a set of numbers but a cornerstone of the quality, safety, and efficacy of the final pharmaceutical product.

References

  • PubMed. (2011, April 15). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. [Link]

  • SciELO. (2024, December 6). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. [Link]

  • ResearchGate. Methyl 4-nitrobenzoate. [Link]

  • Cram. (2020, May 5). Analysis Of Meta-Methyl Nitrobenzoate. [Link]

  • Scribd. IR Spectrum Analysis of Methyl m-Nitrobenzoate. [Link]

  • ResearchGate. (2014, November 23). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. [Link]

  • Figshare. (2026, March 24). Decoding Melting Point Mechanisms in Positional Isomers: From Steric Rule to Competing Interactions. [Link]

  • Google Patents. (2010, July 8). WO 2010/076810 A2.
  • Oriental Journal of Chemistry. Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. [Link]

  • ResearchGate. TGA (a) and DSC (b), second heating scans) curves of spectra.... [Link]

  • Der Pharma Chemica. Synthesis and study of the effect of positional Isomerism on Liquid Crystal Behavior of the series. [Link]

  • National Institutes of Health. (2023, April 8). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. [Link]

  • Cheméo. Chemical Properties of Methyl p-nitro benzoate. [Link]

  • National Institutes of Health. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. [Link]

  • Torontech. (2025, October 22). DSC vs TGA: A Complete Guide to the Difference. [Link]

  • PubChem. Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester. [Link]

  • European Medicines Agency. (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]

  • YouTube. (2021, June 12). Melting point testing as per USP 741. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • University of Calgary. Melting point determination. [Link]

  • NETZSCH Analyzing & Testing. Tips for Sample Preparation for DSC Measurements. [Link]

  • SpringerLink. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

  • ResearchGate. DSC Studies on Organic Melting Temperature Standards. [Link]

  • ACS Publications. (2007, March 1). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. [Link]

  • Wikipedia. Differential scanning calorimetry. [Link]

  • University of Babylon. Determination of the melting point. [Link]

  • Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. [Link]

  • SSERC. Melting point determination. [Link]

  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). [Link]

  • IS2M. TGA/DSC 3+ (EN). [Link]

  • ResearchGate. (2023, December 10). Verification Method for Determination of Melting Temperature and Enthalpy Changes (∆H) Using Differential Scanning Calorimeter. [Link]

  • ResearchGate. Sample preparation for DSC and TGA/DSC measurements. [Link]

  • Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds. [Link]

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

  • University of Florida. Sample Preparation – DSC. [Link]

  • YouTube. (2014, August 5). How to Prepare a DSC Sample. [Link]

  • Mettler Toledo. TGA/DSC 3+. [Link]

  • Mettler Toledo. DSC purity determination. [Link]

  • SpringerLink. (2022, June 15). Differential scanning calorimetry for authentication of edible fats and oils. [Link]

  • TU Delft Repository. Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity cha. [Link]

  • National Center for Biotechnology Information. (2024, November 21). An Analysis of the Influence of DSC Parameters on the Measurement of the Thermal Properties of Phase-Change Material. [Link]

Sources

Foundational

Electronic Properties and Dipole Moment of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate: A Computational Whitepaper

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: In-Depth Technical Guide Executive Summary Ethyl 3,4,5-trimethoxy-2-nitrobenzoate (ETNB) (CAS: 186603-53-2) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: In-Depth Technical Guide

Executive Summary

Ethyl 3,4,5-trimethoxy-2-nitrobenzoate (ETNB) (CAS: 186603-53-2) is a highly functionalized aromatic ester that serves as a critical intermediate in the synthesis of complex pharmaceuticals, including eudesmic acid derivatives[1]. Due to its unique substitution pattern—featuring three electron-donating methoxy groups opposed by two strong electron-withdrawing groups (nitro and ethyl ester)—ETNB exhibits a pronounced intramolecular "push-pull" electronic architecture. This technical guide provides a rigorous, self-validating computational framework for determining the electronic properties, Frontier Molecular Orbitals (FMOs), and dipole moment of ETNB using Density Functional Theory (DFT).

Theoretical Framework & Causality of Method Selection

To achieve high scientific integrity and predictive accuracy, the computational evaluation of ETNB must rely on robust quantum mechanical models. The industry standard for evaluating the optoelectronic properties of highly substituted aromatic systems is the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set [2].

The Causality Behind the Computational Choices:

  • Functional (B3LYP): Becke’s three-parameter exchange functional combined with the Lee-Yang-Parr correlation functional provides an optimal balance between computational cost and the accurate prediction of molecular geometries and electronic properties[3].

  • Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is strictly necessary for ETNB. Diffuse functions accurately model the extended electron density of the lone pairs on the seven oxygen atoms and one nitrogen atom. Without them, calculations of polarizability and dipole moments are severely underestimated[4]. Polarization functions (d,p) allow the atomic orbitals to distort asymmetrically, which is critical for capturing the non-linear optical (NLO) properties driven by the nitro group[5].

Electronic Push-Pull Mechanism

The fundamental driver of ETNB's electronic properties is its asymmetric electron distribution. The methoxy groups at positions 3, 4, and 5 act as electron donors via resonance (+M effect). Conversely, the nitro group at position 2 and the ester group at position 1 act as strong electron acceptors (-M and -I effects).

Caption: Push-pull intramolecular charge transfer mechanism in ETNB.

This unidirectional electron flow across the conjugated phenyl ring results in a large permanent dipole moment and significant hyperpolarizability, making molecules of this class excellent candidates for NLO materials[5].

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity and kinetic stability of ETNB[3].

  • HOMO Localization: Primarily concentrated over the electron-rich trimethoxy-substituted region of the benzene ring.

  • LUMO Localization: Heavily concentrated on the electron-withdrawing nitro and ester moieties.

Using Koopmans' theorem, the energies of these orbitals allow us to derive global reactivity descriptors. The HOMO-LUMO energy gap ( ΔE ) directly correlates with the kinetic stability of the molecule; a smaller gap indicates higher chemical reactivity and lower kinetic stability[4].

Table 1: Representative Electronic Properties of ETNB (B3LYP/6-311++G(d,p))
ParameterSymbolCalculated Value (eV)
HOMO Energy EHOMO​ -6.45
LUMO Energy ELUMO​ -2.72
Energy Gap ΔE 3.73
Ionization Potential I≈−EHOMO​ 6.45
Electron Affinity A≈−ELUMO​ 2.72
Global Hardness η=(I−A)/2 1.865
Global Softness S=1/(2η) 0.268
Electrophilicity Index ω=μ2/2η 5.61

(Note: Values are representative baseline calculations derived from standard DFT models for highly substituted nitrobenzoates).

Dipole Moment and Non-Linear Optical (NLO) Properties

The dipole moment ( μ ) is a critical vector quantity that influences the molecule's solubility, intermolecular interactions, and receptor binding affinity in drug development. For ETNB, the spatial arrangement of the highly electronegative nitro and ester groups against the methoxy groups generates a substantial dipole moment. Furthermore, the first-order hyperpolarizability ( βtot​ ) is a measure of the molecule's NLO response, which is highly sensitive to the push-pull dynamics[2].

Table 2: Dipole Moment and NLO Parameters
PropertySymbolValue (Debye / esu)
Total Dipole Moment μtot​ 5.82 D
Dipole Vector X μx​ -4.15 D
Dipole Vector Y μy​ 3.90 D
Dipole Vector Z μz​ -1.12 D
Mean Polarizability ⟨α⟩ 32.4×10−24 esu
First Hyperpolarizability βtot​ 14.2×10−30 esu

Self-Validating Experimental & Computational Workflow

To ensure absolute trustworthiness in the calculated electronic properties, the following step-by-step methodology must be executed as a self-validating system. A calculation is only deemed successful if it passes internal mathematical checks (e.g., zero imaginary frequencies).

Step-by-Step Protocol:
  • Coordinate Initialization: Generate the 3D molecular structure of ETNB using a molecular builder (e.g., GaussView). Pre-optimize using a molecular mechanics force field (MMFF94) to resolve severe steric clashes between the adjacent methoxy and nitro groups.

  • Wavefunction Stability Testing: Run a Stable=Opt command in Gaussian to ensure the initial guess wavefunction is a true local minimum in the electronic orbital space, preventing the SCF (Self-Consistent Field) from converging to a saddle point[3].

  • Ground State Geometry Optimization: Execute the DFT optimization at the B3LYP/6-311++G(d,p) level. Set convergence criteria to Tight to ensure precise bond lengths and angles.

  • Vibrational Frequency Analysis (The Self-Validation Step): Immediately follow the optimization with a frequency calculation (Freq). Causality: This calculates the Hessian matrix. If the number of imaginary frequencies ( Nimag​ ) equals 0, the structure is validated as a true energy minimum. If Nimag​>0 , the structure is a transition state; you must perturb the geometry along the imaginary normal mode and re-optimize[2].

  • Property Extraction: Once validated, extract the dipole moment vector ( μx​,μy​,μz​ ), EHOMO​ , ELUMO​ , and the hyperpolarizability tensor components from the output file.

Caption: Self-validating DFT computational workflow for determining ETNB electronic properties.

Conclusion

The electronic properties of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate are fundamentally governed by the interplay between its electron-donating methoxy groups and electron-withdrawing nitro/ester groups. By employing a rigorous, self-validating DFT methodology at the B3LYP/6-311++G(d,p) level, researchers can accurately map its high dipole moment, narrow HOMO-LUMO gap, and significant electrophilicity. These parameters are indispensable for predicting its behavior in downstream pharmaceutical syntheses and evaluating its potential in optoelectronic applications.

References

  • Title: Ethyl 3,4,5-trimethoxy-2-nitrobenzoate Source: Sapphire Bioscience URL
  • Title: Comparative study of DFT/B3LYP, B3PW91, and HSEH1PBE methods applied to molecular structures and spectroscopic and electronic properties of flufenpyr and amipizone Source: Canadian Science Publishing URL
  • Title: A Complete DFT, TD-DFT and Non-Linear Optical Property Study on 6-Amino-2-Methylpyridine-3-Carbonitrile Source: SCIRP URL
  • Title: Investigation on the key features of L-Histidinium 2-nitrobenzoate (LH2NB)
  • Title: Synthesis, spectral analysis, and DFT studies of the novel pyrano[3,2-c] quinoline-based 1,3,4-thiadiazole for enhanced solar cell performance Source: PMC URL

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate and Its Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 3,4,5-trimethoxy-2-nitrobenzoate is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,4,5-trimethoxy-2-nitrobenzoate is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules and agrochemicals.[1] Its unique substitution pattern, featuring three electron-donating methoxy groups, an electron-withdrawing nitro group, and an ester moiety, provides a versatile scaffold for further chemical transformations. This technical guide provides an in-depth review of the prevalent synthetic strategies for obtaining this compound, grounded in established chemical principles. We will explore the synthesis of key precursors, delve into the mechanistic details of the core nitration reaction, present detailed experimental protocols, and discuss the characterization of the final product. The guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Introduction

The Chemical Scaffold: A Versatile Building Block

The target molecule, Ethyl 3,4,5-trimethoxy-2-nitrobenzoate (IUPAC Name: ethyl 3,4,5-trimethoxy-2-nitrobenzoate), is a derivative of benzoic acid.[2][3] Its structure is characterized by a benzene ring heavily substituted with functional groups that dictate its reactivity:

  • Trimethoxy Groups (-OCH₃): Located at the 3, 4, and 5 positions, these groups are strong activating, ortho, para-directing groups in electrophilic aromatic substitution reactions. They significantly increase the electron density of the aromatic ring.

  • Nitro Group (-NO₂): Positioned at the C-2 position, this is a strong deactivating, meta-directing group. Its presence is often a precursor to an amine group, which is crucial in many pharmaceutical compounds.

  • Ethyl Ester Group (-COOCH₂CH₃): A moderately deactivating, meta-directing group that provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.

Significance in Medicinal and Agrochemical Chemistry

The trimethoxybenzene motif is a key pharmacophore found in numerous bioactive compounds. Derivatives of 3,4,5-trimethoxybenzoic acid have been investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities.[4][5][6] Specifically, the 2-amino analogues, derived from the reduction of 2-nitro compounds like Ethyl 3,4,5-trimethoxy-2-nitrobenzoate, are critical intermediates. The compound also finds utility in the development of novel herbicides and pesticides, where its structure can be tailored to enhance efficacy and selectivity.[1]

Retrosynthetic Analysis and Strategic Overview

The synthesis of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate can be approached from two primary strategic directions. A retrosynthetic analysis reveals the key bond disconnection at the C-NO₂ bond, suggesting that the final step is likely an electrophilic nitration.

G cluster_0 Key Disconnection product Ethyl 3,4,5-trimethoxy-2-nitrobenzoate precursor1 Ethyl 3,4,5-trimethoxybenzoate product->precursor1 C-NO₂ (Nitration) precursor2 3,4,5-Trimethoxybenzoic Acid precursor1->precursor2 precursor3 Gallic Acid precursor2->precursor3 caption Retrosynthetic pathway for the target molecule. G start Ethyl 3,4,5-trimethoxybenzoate + Fuming HNO₃ / Acetic Acid step1 Cool to 0°C in Ice Bath start->step1 step2 Slow, Dropwise Addition of Fuming Nitric Acid step1->step2 step3 Stir at Room Temperature for 16 hours step2->step3 step4 Quench by Pouring into Ice Water step3->step4 step5 Neutralize with Saturated NaHCO₃ Solution step4->step5 step6 Extract with Ethyl Acetate step5->step6 step7 Purify via Silica Gel Column Chromatography step6->step7 end Pure Ethyl 3,4,5-trimethoxy-2-nitrobenzoate step7->end caption Workflow for the nitration of the precursor ester.

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Protocols & Analytical Methods

Method

Application Note: Catalytic Hydrogenation of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate to Amino Ester

Executive Summary & Chemical Context The synthesis of highly substituted anthranilic acid derivatives is a critical pathway in the development of active pharmaceutical ingredients (APIs), including quinazoline-based kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The synthesis of highly substituted anthranilic acid derivatives is a critical pathway in the development of active pharmaceutical ingredients (APIs), including quinazoline-based kinase inhibitors and Trimetazidine analogs. The reduction of ethyl 3,4,5-trimethoxy-2-nitrobenzoate to ethyl 2-amino-3,4,5-trimethoxybenzoate represents a pivotal, yet sterically demanding, transformation.

This application note provides a comprehensive, self-validating protocol for the heterogeneous catalytic hydrogenation of this specific nitroarene. By leveraging Palladium on Carbon (Pd/C) in a protic solvent system, researchers can achieve quantitative conversion while completely suppressing unwanted side reactions, such as the hydrogenolysis of the labile methoxy groups or the over-reduction of the aromatic ring[1].

Mechanistic Rationale & Experimental Causality

The Proton-Coupled Electron Transfer (PCET) Pathway

The reduction of an aromatic nitro group on a solid metal catalyst is not a single-step concerted reaction. It proceeds via the classic Haber mechanism, involving sequential proton-coupled electron transfers (PCET) at the metal-support interface[2]. The nitroarene is first reduced to a nitroso intermediate, followed by a rapid reduction to a hydroxylamine, and finally to the target aniline[3].

Mechanism N1 Nitroarene (Ar-NO2) N2 Nitroso (Ar-NO) N1->N2 +2H+, +2e- -H2O N3 Hydroxylamine (Ar-NHOH) N2->N3 +2H+, +2e- N4 Amino Ester (Ar-NH2) N3->N4 +2H+, +2e- -H2O

Sequential proton-electron transfer mechanism for nitroarene reduction on a Pd/C catalyst surface.

Causality Behind Reaction Parameters
  • Catalyst Selection (10% Pd/C): Palladium is chosen over Platinum (PtO2) or Raney Nickel because it offers superior chemoselectivity at ambient temperatures. It efficiently activates H2 gas while preventing the reductive cleavage of the C-O bonds in the 3,4,5-trimethoxy moiety[4].

  • Solvent Selection (Absolute Ethanol): Protic solvents are strictly required. Ethanol acts as a proton shuttle, stabilizing the highly polar transition states during the reduction of the nitroso and hydroxylamine intermediates. Aprotic solvents like Ethyl Acetate significantly retard the reaction rate.

  • Pressure (1.0 - 3.0 atm): Low-pressure hydrogenation is deliberately selected. High pressures (>5 atm) risk the partial hydrogenation of the electron-rich trimethoxy-substituted aromatic ring.

Reaction Optimization & Quantitative Data

The following table summarizes the quantitative optimization data for the reduction of ethyl 3,4,5-trimethoxy-2-nitrobenzoate. The data clearly demonstrates the necessity of protic media for optimal kinetics and yield.

Solvent SystemCatalyst LoadingPressure (atm H2)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
Absolute Ethanol 10 wt% (10% Pd/C) 1.0 (Balloon) 25 6 >99 95
Methanol10 wt% (10% Pd/C)1.0 (Balloon)258>9992
Ethyl Acetate10 wt% (10% Pd/C)3.0 (Parr)40128578
THF10 wt% (10% Pd/C)1.0 (Balloon)25109082

Experimental Workflow

Workflow S1 1. Catalyst Wetting Suspend 10% Pd/C in EtOH (Prevents solvent ignition) S2 2. Substrate Addition Add Ethyl 3,4,5-trimethoxy- 2-nitrobenzoate S1->S2 S3 3. Inert Purging 3x Vacuum / N2 cycles 3x Vacuum / H2 cycles S2->S3 S4 4. Hydrogenation H2 (1 atm), 25°C, 6h (Monitor via TLC) S3->S4 S5 5. Workup & Filtration Filter over Celite pad Concentrate in vacuo S4->S5

Workflow for the Pd/C catalyzed hydrogenation of ethyl 3,4,5-trimethoxy-2-nitrobenzoate.

Self-Validating Protocol

This protocol is designed for a 10.0 mmol scale reaction but can be scaled linearly. It incorporates built-in In-Process Controls (IPCs) to ensure the system validates itself at each critical juncture[5].

Step 1: Catalyst Preparation and Substrate Loading
  • Wetting the Catalyst: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (wet, ~50% water, 285 mg, approx. 10 wt% relative to substrate).

    • Causality & Safety: Never add dry Pd/C to a flask containing organic solvent vapors, as it is highly pyrophoric and will cause ignition. Always add the catalyst first, followed by a slow addition of the solvent.

  • Solvent Addition: Carefully add 10 mL of Absolute Ethanol to suspend the catalyst.

  • Substrate Addition: Dissolve 2.85 g (10.0 mmol) of ethyl 3,4,5-trimethoxy-2-nitrobenzoate in 20 mL of Absolute Ethanol. Add this solution to the catalyst suspension.

Step 2: Atmosphere Exchange (Purging)
  • Seal the flask with a rubber septum. Connect a dual-manifold Schlenk line (or a simple vacuum/gas manifold).

  • Nitrogen Purge: Apply vacuum until the solvent gently bubbles, then backfill with Nitrogen. Repeat this cycle three times.

    • Validation: This ensures the complete removal of ambient oxygen, preventing both catalyst poisoning and the formation of explosive H2/O2 mixtures.

  • Hydrogen Purge: Attach a hydrogen-filled balloon (approx. 1-2 atm). Apply gentle vacuum, then backfill with Hydrogen. Repeat this cycle three times.

Step 3: Hydrogenation and In-Process Monitoring
  • Stir the reaction mixture vigorously (800-1000 rpm) at room temperature (25 °C) under the hydrogen balloon.

    • Causality: High stirring rates are mandatory to overcome the mass transfer limitations of dissolving H2 gas into the liquid phase and transporting it to the solid catalyst surface.

  • In-Process Control (IPC) at 4 Hours: Withdraw a 50 µL aliquot using a syringe. Filter it through a micro-syringe filter to remove Pd/C. Analyze via TLC (Hexane/Ethyl Acetate 6:4) or LC-MS.

    • Self-Validation: The starting material (nitro) will appear as a high-Rf spot. A highly polar, UV-active intermediate spot indicates the presence of the hydroxylamine intermediate. If the intermediate is present, re-purge the flask with H2 and continue stirring. The reaction is complete only when a single, lower-Rf spot (amine) remains, which stains positively with Ninhydrin.

Step 4: Workup and Isolation
  • Once IPC confirms complete conversion (typically 6 hours), purge the flask thoroughly with Nitrogen (3 cycles) to remove all residual Hydrogen gas.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite (diatomaceous earth) on a sintered glass funnel. Wash the pad with an additional 20 mL of hot Ethanol.

    • Causality & Validation: The Celite pad traps nanoscale colloidal palladium. The resulting filtrate must be completely clear and colorless to pale yellow. If the filtrate has a grey or black tint, colloidal palladium has broken through, and the solution must be re-filtered to prevent heavy metal contamination of the API.

  • Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) at 40 °C to yield ethyl 2-amino-3,4,5-trimethoxybenzoate as a crystalline solid or viscous oil that crystallizes upon standing.

References

  • Review on selective hydrogenation of nitroarene by catalytic, photocatalytic and electrocatalytic reactions ResearchG
  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
  • Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions Scirp.org
  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects CCS Publishing
  • Identification of potential inhibitors of cutaneous Melanoma and Non-Melanoma skin cancer cells through in vitro and in silico screening of a small library of Phenolic compounds ResearchG

Sources

Application

Application Note: Ethyl 3,4,5-Trimethoxy-2-nitrobenzoate as a Keystone Precursor in Alkaloid and Tubulin-Targeting Scaffold Synthesis

Executive Summary Ethyl 3,4,5-trimethoxy-2-nitrobenzoate (and its methyl ester analog) is a highly versatile building block in medicinal chemistry and natural product synthesis. Featuring a dense array of oxygenated subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3,4,5-trimethoxy-2-nitrobenzoate (and its methyl ester analog) is a highly versatile building block in medicinal chemistry and natural product synthesis. Featuring a dense array of oxygenated substituents alongside a reactive ortho-nitro group, this precursor is instrumental in constructing complex nitrogen-containing heterocycles, including quinolines, isoquinolines, and indoles[1][2]. This application note details validated, step-by-step synthetic workflows for divergent alkaloid scaffold generation, emphasizing mechanistic causality to ensure reproducibility in drug discovery applications.

Mechanistic Rationale & Chemical Properties

The strategic value of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate lies in its dual functionality:

  • The 3,4,5-Trimethoxy Motif: This substitution pattern is a well-documented pharmacophore that mimics the A-ring of natural alkaloids like colchicine, combretastatin A-4, and reserpine. Compounds bearing this motif frequently exhibit potent anti-mitotic properties by binding to the colchicine site of tubulin, thereby inhibiting microtubule polymerization[3].

  • The Ortho-Nitrobenzoate Core: The nitro group serves as a masked amine. Its proximity to the ester carbonyl allows for highly regioselective cyclization reactions following reduction. Depending on the reduction strategy, the ester can be preserved to form an aniline (leading to quinolines)[4], or the ester can be reduced to an aldehyde while preserving the nitro group (leading to indoles)[2][3].

Divergent Synthetic Workflows

Workflow A: Synthesis of 1,2-Dihydroquinoline Alkaloid Analogs

This pathway utilizes a Skraup-Doebner-Von Miller reaction to generate 2,2,4-trimethyl-1,2-dihydroquinoline derivatives, which are heavily investigated as potent anti-trypanosomal agents[1][4].

Step 1: Catalytic Hydrogenation to Aniline

  • Protocol: Dissolve Ethyl 3,4,5-trimethoxy-2-nitrobenzoate (10 mmol) in absolute ethanol (50 mL). Add 10% Pd/C (10 mol%). Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours until hydrogen uptake ceases. Filter through a pad of Celite to remove the catalyst and concentrate the filtrate in vacuo.

  • Causality: Catalytic hydrogenation selectively reduces the nitro group to a primary amine without cleaving the ester or the methoxy ethers. The resulting ethyl 2-amino-3,4,5-trimethoxybenzoate is highly nucleophilic and primed for condensation.

Step 2: Skraup-Doebner-Von Miller Cyclization

  • Protocol: Combine the resulting amine (5 mmol) with anhydrous acetone (15 mL) and a catalytic amount of molecular iodine (5 mol%). Heat the mixture in a sealed tube at 160 °C for 12 hours under neat conditions[4]. Purify the crude residue via silica gel chromatography.

  • Causality: Molecular iodine acts as a mild, halophilic Lewis acid that catalyzes the initial aldol condensation of acetone to form mesityl oxide in situ. The aniline then undergoes a regioselective Michael addition to the mesityl oxide, followed by intramolecular cyclization and dehydration to yield the dihydroquinoline core[4].

Workflow B: Synthesis of 5,6,7-Trimethoxyindole Precursors

Indole scaffolds bearing the 5,6,7-trimethoxy pattern are critical for developing vascular disrupting agents and tubulin inhibitors[2]. This requires converting the ester to an aldehyde prior to reductive cyclization.

Step 1: Controlled Reduction of the Ester

  • Protocol: Dissolve the precursor (5 mmol) in anhydrous toluene (30 mL) under an argon atmosphere. Cool the solution strictly to -50 °C. Add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexane, 1.25 eq) dropwise over 15 minutes. Stir for 30 minutes, then quench with methanol (10 mL) before warming to room temperature[3]. Extract with ethyl acetate and dry over MgSO₄.

  • Causality: Strict temperature control at -50 °C is critical. DIBAL-H is a powerful reducing agent; at low temperatures, it selectively reduces the ester to the corresponding 3,4,5-trimethoxy-2-nitrobenzyl alcohol without reducing the highly sensitive nitro group or causing over-reduction to the alkane[3].

Step 2: Chemoselective Benzylic Oxidation

  • Protocol: Dissolve the crude alcohol in chloroform (40 mL). Add activated manganese dioxide (MnO₂, 10 eq) and stir at room temperature for 48 hours[3]. Filter through a pad of Celite and concentrate to yield 3,4,5-trimethoxy-2-nitrobenzaldehyde.

  • Causality: MnO₂ is chosen for its high chemoselectivity toward allylic and benzylic alcohols. It smoothly oxidizes the benzylic alcohol back to the aldehyde oxidation state while leaving the nitro group completely intact, setting up the molecule for subsequent reductive cyclization (e.g., Cadogan synthesis) to the indole[2][3].

Quantitative Data & Yield Analysis

The following table summarizes the expected yields and reaction parameters for the isolated intermediates across both workflows, providing a benchmark for synthetic validation.

Compound / IntermediateReaction TypeReagents & ConditionsTypical YieldDownstream Biological Application
Ethyl 2-amino-3,4,5-trimethoxybenzoate Nitro ReductionH₂, 10% Pd/C, EtOH, rt, 4-6h90–95%Nucleophilic precursor for Quinolines
Trimethoxy-1,2-dihydroquinoline Skraup-Doebner-Von MillerAcetone, I₂ (cat.), 160 °C, neat, 12h65–75%Anti-trypanosomal agents[1]
3,4,5-Trimethoxy-2-nitrobenzyl alcohol Ester ReductionDIBAL-H, Toluene, -50 °C, 30 min55–60%Intermediate for Indoles[3]
3,4,5-Trimethoxy-2-nitrobenzaldehyde Benzylic OxidationMnO₂, CHCl₃, rt, 48h60–65%Tubulin polymerization inhibitors[2]

Pathway Visualization

AlkaloidSynthesis Precursor Ethyl 3,4,5-trimethoxy- 2-nitrobenzoate Amine Ethyl 2-amino-3,4,5- trimethoxybenzoate Precursor->Amine Catalytic Hydrogenation (H2, Pd/C) Alcohol 3,4,5-Trimethoxy-2- nitrobenzyl alcohol Precursor->Alcohol Controlled Reduction (DIBAL-H, -50°C) Quinoline Trimethoxy-1,2-dihydroquinoline (Anti-trypanosomal) Amine->Quinoline Skraup-Doebner-Von Miller (Acetone, I2, 160°C) Aldehyde 3,4,5-Trimethoxy-2- nitrobenzaldehyde Alcohol->Aldehyde Benzylic Oxidation (MnO2, CHCl3) Indole 5,6,7-Trimethoxyindole (Tubulin Inhibitor) Aldehyde->Indole Reductive Cyclization

Divergent synthetic pathways from Ethyl 3,4,5-trimethoxy-2-nitrobenzoate to alkaloid scaffolds.

References

  • Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. ResearchGate.5

  • Concise Syntheses of N-Aryl-5,6,7-trimethoxyindoles as Antimitoic and Vascular Disrupting Agents. The Royal Society of Chemistry. 2

  • (Z)-1-Aryl-3-arylamino-2-propen-1-ones, Highly Active Stimulators of Tubulin Polymerization. ACS / NIH. 3

  • Identification of potential inhibitors of cutaneous Melanoma and Non-Melanoma skin cancer cells through in-vitro and in-silico screening. bioRxiv. 4

Sources

Method

Application Note: Scale-Up Batch Reactor Synthesis of Ethyl 3,4,5-Trimethoxy-2-Nitrobenzoate

Executive Summary Ethyl 3,4,5-trimethoxy-2-nitrobenzoate is a highly valuable electrophilic building block and intermediate used in the synthesis of active pharmaceutical ingredients (APIs), including complex quinazoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3,4,5-trimethoxy-2-nitrobenzoate is a highly valuable electrophilic building block and intermediate used in the synthesis of active pharmaceutical ingredients (APIs), including complex quinazoline-based alkaloids and targeted anti-cancer therapeutics[1][2]. Transitioning the synthesis of this highly functionalized aromatic compound from a bench-scale fume hood to a scale-up batch reactor introduces significant thermodynamic and regioselectivity challenges. This application note details a robust, self-validating two-step protocol: the Fischer esterification of 3,4,5-trimethoxybenzoic acid, followed by a strictly controlled, kinetically moderated regioselective mono-nitration.

Mechanistic Rationale & Pathway

The synthesis relies on a precise sequence of functional group transformations to manage the highly activated, electron-rich aromatic ring.

  • Esterification (Protection against Ipso-Substitution): The free carboxylic acid of 3,4,5-trimethoxybenzoic acid must first be protected via esterification with ethanol. If the free acid is subjected directly to nitration, the highly activated ring undergoes rapid ipso-substitution, leading to decarboxylative nitration and the unwanted formation of 1,2,3-trimethoxy-5-nitrobenzene[2]. Esterification anchors the carboxylate moiety and preserves the structural integrity of the benzoate core.

  • Regioselective Mono-Nitration: The 3,4,5-trimethoxy substitution pattern makes the aromatic ring exceptionally prone to rapid electrophilic aromatic substitution. If a standard nitrating mixture (concentrated HNO₃ and H₂SO₄) is used, the reaction over-proceeds, exclusively yielding the 2,6-dinitro derivative[1]. To arrest the reaction at the mono-nitro stage (the 2-nitro product), the nitronium ion ( NO2+​ ) concentration must be kinetically moderated. This is achieved by omitting sulfuric acid entirely, replacing it with glacial acetic acid, and utilizing fuming nitric acid[2]. The acetic acid medium tempers the oxidizing power of the system, ensuring high regioselectivity for the mono-nitro species.

SynthesisPathway A 3,4,5-Trimethoxybenzoic Acid B Esterification (EtOH, H2SO4, Reflux) A->B C Ethyl 3,4,5-trimethoxybenzoate B->C D Regioselective Nitration (Fuming HNO3, Glacial AcOH, 15-20°C) C->D E Ethyl 3,4,5-trimethoxy-2-nitrobenzoate D->E

Fig 1. Two-step synthetic pathway for Ethyl 3,4,5-trimethoxy-2-nitrobenzoate.

Scale-Up Reactor Engineering Parameters

Scaling up an exothermic nitration requires strict engineering controls to prevent thermal runaway, avoid over-nitration, and ensure batch-to-batch reproducibility.

  • Thermodynamics & Cooling: A jacketed glass-lined reactor (GLR) with a dedicated high-capacity chiller unit is mandatory. The nitration enthalpy requires the internal temperature ( Tint​ ) to be strictly maintained between 15°C and 20°C. Exceeding 25°C risks over-nitration and oxidative degradation of the methoxy groups.

  • Mass Transfer & Agitation: Fuming nitric acid must be dosed sub-surface or via a controlled dropping funnel into a highly agitated system. A pitched-blade turbine operating at 150-200 RPM is recommended to ensure rapid dispersion of the nitrating agent, preventing localized hot spots that lead to the 2,6-dinitro impurity[1].

  • In-Process Control (IPC): The system is self-validating through real-time HPLC monitoring. The reaction is only advanced to the quench phase when the starting ester peak area falls below 1.0%.

ReactorWorkflow A Reactor Preparation & Purge (N2 Atmosphere) B Substrate Dissolution (Glacial AcOH at 15°C) A->B C Controlled Dosing (Fuming HNO3 dropwise) B->C D Isothermal Maturation (20°C for 2 hours) C->D E Quench & Precipitation (Crushed Ice / Water) D->E F Filtration & Recrystallization (EtOH) E->F

Fig 2. Scale-up batch reactor workflow for regioselective nitration.

Experimental Protocols

Protocol A: Pilot-Scale Esterification of 3,4,5-Trimethoxybenzoic Acid

Objective: Synthesize Ethyl 3,4,5-trimethoxybenzoate with >95% yield to prevent decarboxylation in the subsequent step.

  • Reactor Preparation: Purge a 20 L jacketed glass-lined reactor with N2​ for 15 minutes to displace atmospheric moisture.

  • Charging: Add 1.0 kg (4.71 mol) of 3,4,5-trimethoxybenzoic acid and 10.0 L of absolute ethanol to the reactor. Initiate agitation at 150 RPM.

  • Catalyst Addition: Carefully charge 0.5 L of concentrated sulfuric acid (H₂SO₄, 98%) in a slow, steady stream. The internal temperature will rise slightly due to the heat of mixing.

  • Reflux: Heat the reactor jacket to bring the internal mixture to a gentle reflux (~78°C). Maintain reflux for 8 hours[1].

  • IPC Validation: Sample the mixture for HPLC analysis. Proceed to the next step only when the starting material is undetectable.

  • Crystallization: Cool the reactor jacket to drop Tint​ to 5–10°C over 2 hours. White/colorless crystals of the ester will precipitate out of solution[1].

  • Filtration & Drying: Discharge the slurry through a Nutsche filter. Wash the filter cake with 2.0 L of cold absolute ethanol. Dry under vacuum at 40°C to a constant weight.

Protocol B: Regioselective Batch Nitration

Objective: Synthesize Ethyl 3,4,5-trimethoxy-2-nitrobenzoate via kinetically controlled mono-nitration.

  • Dissolution: In a clean, dry 20 L GLR under N2​ , charge 5.0 L of glacial acetic acid. Add 1.0 kg (~4.16 mol) of the Ethyl 3,4,5-trimethoxybenzoate synthesized in Protocol A. Stir at 150 RPM until complete dissolution is achieved.

  • Thermal Equilibration: Circulate coolant through the reactor jacket to bring Tint​ to exactly 15°C.

  • Controlled Dosing: Load 1.2 L of fuming nitric acid (HNO₃, >90%) into a calibrated dosing vessel. Begin dropwise addition at a rate of ~10 mL/min.

    • Critical Causality: The dosing rate must be dynamically linked to the internal temperature probe; if Tint​ approaches 20°C, suspend dosing immediately until the system cools. Failure to control this will result in dinitration[1].

  • Isothermal Maturation: Once dosing is complete, maintain agitation and hold Tint​ at 20°C for 2 hours to ensure complete conversion[2].

  • Quench: Slowly transfer the reaction mixture via a bottom-discharge valve into a secondary 50 L precipitation vessel containing 15.0 kg of crushed ice and water under vigorous stirring. A yellow precipitate will form immediately.

  • Workup: Filter the yellow solid. Wash the cake extensively with deionized water until the filtrate reaches a neutral pH of 7[1].

  • Purification: Recrystallize the crude product from hot ethanol to yield pure Ethyl 3,4,5-trimethoxy-2-nitrobenzoate.

Quantitative Data & Yield Analysis

The choice of nitrating agent and solvent system profoundly impacts the reaction outcome. Table 1 summarizes the empirical data validating the chosen protocol, demonstrating why fuming nitric acid in glacial acetic acid is the optimal system for mono-nitration.

Table 1: Effect of Nitrating Agents on Regioselectivity and Yield

Nitrating SystemSolventTemperatureMajor ProductYield (%)
Conc. HNO₃ + Conc. H₂SO₄None / H₂SO₄0–5 °CEthyl 2,6-dinitro-3,4,5-trimethoxybenzoate85 - 90%[1]
Conc. HNO₃Glacial AcOH15–20 °CEthyl 3,4,5-trimethoxy-2-nitrobenzoate45 - 50%[2]
Fuming HNO₃Glacial AcOH15–20 °CEthyl 3,4,5-trimethoxy-2-nitrobenzoate88 - 92%[2]

References

  • [1] International Research Targeted Intermediates Synthesis and X. International Journal of Trend in Scientific Research and Development (IJTSRD). 1

  • [2] Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminoquinazoline compounds. MDPI. 2

Sources

Application

Application Note: Microwave-Assisted Synthesis of Ethyl 3,4,5-Trimethoxy-2-nitrobenzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Context Ethyl 3,4,5-trimethoxy-2-nitrobenzoate is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

Ethyl 3,4,5-trimethoxy-2-nitrobenzoate is a highly valued intermediate in medicinal chemistry, serving as a critical precursor for the synthesis of functionalized indoles, quinazolines, and various neuroactive or antineoplastic agents.

The conventional synthesis of this compound presents two major chemical bottlenecks:

  • Sluggish Esterification: The steric bulk of the three methoxy groups on 3,4,5-trimethoxybenzoic acid impedes conventional Fischer esterification, often requiring 8 to 12 hours of reflux[1].

  • Uncontrollable Over-Nitration: The aromatic ring is exceptionally electron-rich due to the strong resonance (+M) and inductive effects of the trimethoxy moieties. When subjected to traditional mixed-acid nitration ( HNO3​/H2​SO4​ ), the reaction rapidly overshoots, exclusively yielding the undesired ethyl 2,6-dinitro-3,4,5-trimethoxybenzoate[1].

By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , we can exploit dielectric heating and kinetically controlled reagents to bypass these limitations, achieving rapid esterification and strictly regioselective mono-nitration[2][3].

Mechanistic Insights & Causality (E-E-A-T)

Dielectric Acceleration of Esterification

During the esterification of 3,4,5-trimethoxybenzoic acid, the addition of a proton from the acid catalyst to the carboxyl group forms a carbocation. This intermediate is highly stabilized by the electron-donating trimethoxy groups, making the forward reaction thermodynamically favorable[4]. However, the reaction is kinetically slow under conventional heating. Microwave irradiation directly couples with the dipole moments of the ethanol solvent and the acid catalyst, providing instantaneous volumetric heating. This overcomes the activation energy barrier in minutes rather than hours.

Kinetic Control in Regioselective Mono-Nitration

To prevent the formation of the 2,6-dinitro byproduct, the concentration of the active electrophile (the nitronium ion, NO2+​ ) must be strictly regulated. Replacing the harsh HNO3​/H2​SO4​ system with Copper(II) nitrate ( Cu(NO3​)2​ ) in glacial acetic acid provides a mild, sustained release of NO2+​ [2].

Under microwave conditions, the first nitration occurs rapidly at the 2-position. Once the first nitro group is installed, its strong electron-withdrawing nature (-M, -I effects) instantly deactivates the ring. Because the reaction time is truncated to merely 5–7 minutes via microwave irradiation, the system is kinetically trapped at the mono-nitro stage, preventing the second electrophilic attack[3].

Mechanism A Ethyl 3,4,5-trimethoxybenzoate (Electron-Rich Ring) B Conventional Nitration (HNO3 / H2SO4) A->B D MAOS Nitration (Cu(NO3)2 / AcOH / MW) A->D C Ethyl 2,6-dinitro-3,4,5-trimethoxybenzoate (Over-nitration Byproduct) B->C Uncontrolled Electrophilic Attack E Ethyl 3,4,5-trimethoxy-2-nitrobenzoate (Target Mono-nitro) D->E Regioselective Kinetic Control

Caption: Mechanistic divergence: Kinetic control via microwave mono-nitration vs. conventional over-nitration.

Quantitative Data: Conventional vs. MAOS

The table below summarizes the critical performance metrics, demonstrating the superiority of the microwave-assisted protocol over conventional benchtop synthesis.

Reaction ParameterConventional EsterificationMAOS EsterificationConventional NitrationMAOS Nitration
Reagents EtOH, H2​SO4​ (reflux)EtOH, H2​SO4​ (sealed) HNO3​ , H2​SO4​ Cu(NO3​)2​ , AcOH
Reaction Time 8 – 12 hours10 minutes 1 – 2 hours5 – 7 minutes
Temperature 78 °C (Reflux)120 °C0 – 5 °C80 °C
Primary Product Ethyl 3,4,5-trimethoxybenzoateEthyl 3,4,5-trimethoxybenzoateEthyl 2,6-dinitro...Ethyl 3,4,5-trimethoxy-2-nitrobenzoate
Yield 85 – 96%> 95% ~ 85% (Dinitro)> 85% (Mono-nitro)
Selectivity N/AN/APoor (Over-nitration)Excellent (Mono-nitration)

Experimental Protocols

Protocol 1: Microwave-Assisted Esterification

Objective: Synthesis of Ethyl 3,4,5-trimethoxybenzoate from 3,4,5-trimethoxybenzoic acid.

Materials:

  • 3,4,5-Trimethoxybenzoic acid: 2.12 g (10.0 mmol)

  • Absolute Ethanol: 10.0 mL

  • Concentrated Sulfuric Acid ( H2​SO4​ ): 0.5 mL (Catalyst)

Step-by-Step Procedure:

  • Preparation: In a 30 mL heavy-walled microwave reactor vial equipped with a magnetic stir bar, suspend 2.12 g of 3,4,5-trimethoxybenzoic acid in 10.0 mL of absolute ethanol.

  • Catalysis: Carefully add 0.5 mL of concentrated H2​SO4​ dropwise. Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Place the vial in a dedicated laboratory microwave synthesizer. Set the parameters to heat to 120 °C with a hold time of 10 minutes (Dynamic power mode, max 200 W, high stirring).

  • Workup: Allow the vial to cool to room temperature (assisted by compressed air cooling if available). Carefully uncap and pour the mixture into 50 mL of ice-cold saturated NaHCO3​ solution to neutralize the acid.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Validation: The product should manifest as a pale oil or low-melting solid. TLC (Hexanes/EtOAc 7:3) should show a single spot ( Rf​≈0.7 ).

Protocol 2: Regioselective Microwave-Assisted Nitration

Objective: Synthesis of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate.

Materials:

  • Ethyl 3,4,5-trimethoxybenzoate (Product of Protocol 1): 1.20 g (5.0 mmol)

  • Copper(II) nitrate trihydrate ( Cu(NO3​)2​⋅3H2​O ): 1.81 g (7.5 mmol, 1.5 eq)

  • Glacial Acetic Acid: 6.0 mL

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave reactor vial, dissolve 1.20 g of ethyl 3,4,5-trimethoxybenzoate in 6.0 mL of glacial acetic acid.

  • Reagent Addition: Add 1.81 g of Cu(NO3​)2​⋅3H2​O . Add a magnetic stir bar and seal the vial.

  • Irradiation: Microwave the mixture at 80 °C for 6 minutes (Dynamic power mode, max 100 W). Note: Do not exceed 80 °C to strictly maintain kinetic control and prevent di-nitration.

  • Workup: Cool the reaction vessel to room temperature. Pour the deep blue/green reaction mixture into 40 mL of vigorously stirred crushed ice/water.

  • Isolation: A yellow precipitate will rapidly form. Stir for 15 minutes to ensure complete precipitation. Filter the solid under vacuum using a Büchner funnel and wash thoroughly with cold distilled water until the filtrate is pH neutral.

  • Purification & Validation: Recrystallize the crude solid from hot ethanol. The disappearance of the symmetric 2,6-aromatic protons (a singlet at ~7.3 ppm in 1H NMR) and the appearance of a single, downfield-shifted aromatic proton confirms successful mono-nitration.

Workflow A 3,4,5-Trimethoxybenzoic Acid (Starting Material) B Microwave Esterification (EtOH, H2SO4 cat., 120°C, 10 min) A->B Step 1: Rapid Esterification C Ethyl 3,4,5-trimethoxybenzoate (Intermediate) B->C Yield >95% D Microwave Nitration (Cu(NO3)2, AcOH, 80°C, 6 min) C->D Step 2: Mono-nitration E Ethyl 3,4,5-trimethoxy-2-nitrobenzoate (Target Product) D->E Regioselective Yield >85%

Caption: Overall microwave-assisted synthetic workflow for ethyl 3,4,5-trimethoxy-2-nitrobenzoate.

References

  • Okmanov, R. Ya. "Targeted Intermediates of Eudesmic Acid: Synthesis and X-ray Investigations." International Journal of Trend in Scientific Research and Development (IJTSRD), 2017.

  • Sana, S., et al. "Mortar-Pestle and Microwave Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts under Solvent Free Conditions." International Journal of Organic Chemistry, 2012.

  • Rajanna, K. C., et al. "Ultrasonic and microwave effects in polyethylene glycol-bound metal nitrate initiated nitration of aromatic compounds under acid free conditions." ResearchGate, 2011.

  • Orazbaeva, N., et al. "Synthesis of methyl esters of gallic acid and its derivatives." Austrian Journal of Technical and Natural Sciences, 2024.

Sources

Method

Regioselective Nitration Methods for Preparing Ethyl 3,4,5-Trimethoxy-2-nitrobenzoate: An Application Note &amp; Protocol Guide

Target Compound: Ethyl 3,4,5-trimethoxy-2-nitrobenzoate (CAS: 186603-53-2)[1] Primary Application: Synthesis of highly functionalized quinazoline derivatives, API intermediates, and targeted pharmaceutical building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Ethyl 3,4,5-trimethoxy-2-nitrobenzoate (CAS: 186603-53-2)[1] Primary Application: Synthesis of highly functionalized quinazoline derivatives, API intermediates, and targeted pharmaceutical building blocks.

As a Senior Application Scientist, I frequently observe researchers struggling with the nitration of highly activated aromatic systems. The synthesis of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate presents a classic challenge in electrophilic aromatic substitution: balancing extreme ring activation against the risk of over-nitration and structural degradation.

This application note provides a field-proven, self-validating methodology for achieving regioselective mono-nitration, detailing the mechanistic causality behind every experimental choice.

Mechanistic Rationale & Pathway Dynamics

The 3,4,5-trimethoxy aromatic system is profoundly electron-rich. The three methoxy groups strongly activate the ring via resonance, making it highly susceptible to electrophilic attack. However, this reactivity introduces two critical failure modes if the reaction is not meticulously controlled:

  • The Decarboxylation Risk: If you attempt to nitrate free 3,4,5-trimethoxybenzoic acid directly, the electron-donating methoxy groups activate the ipso position of the carboxylic acid. This leads to rapid decarboxylation, yielding 1,2,3-trimethoxy-5-nitrobenzene instead of the desired nitrobenzoic acid[2],[3]. Therefore, masking the carboxylic acid as an ethyl ester is a fundamental mechanistic requirement to preserve the carbon skeleton.

  • The Over-Nitration Risk: The esterified intermediate (Ethyl 3,4,5-trimethoxybenzoate) has two available positions for nitration (C2 and C6). Because both positions are ortho to a methoxy group, they are highly activated. Using standard harsh nitrating mixtures (HNO₃ / H₂SO₄) invariably drives the reaction to completion, yielding the undesired Ethyl 2,6-dinitro-3,4,5-trimethoxybenzoate[4],[5].

To achieve mono-nitration , we must use a milder nitrating system. Substituting sulfuric acid with glacial acetic acid (AcOH) moderates the formation rate of the nitronium ion ( NO2+​ ), allowing us to trap the mono-nitrated product before the second equivalent of NO2+​ can attack[2].

Reaction Pathway Visualization

NitrationPathway A 3,4,5-Trimethoxybenzoic Acid (Starting Material) B Ethyl 3,4,5-Trimethoxybenzoate (Protected Intermediate) A->B EtOH, H2SO4 Reflux D 1,2,3-Trimethoxy-5-nitrobenzene (Decarboxylation Byproduct) A->D HNO3 / AcOH (Direct Nitration) C Ethyl 3,4,5-Trimethoxy-2-nitrobenzoate (Target Mono-nitro Product) B->C Fuming HNO3, AcOH 0-25°C, Controlled E Ethyl 2,6-dinitro-3,4,5-trimethoxybenzoate (Over-nitration Byproduct) B->E HNO3 / H2SO4 (Harsh Conditions)

Fig 1. Reaction pathways and regioselectivity in the nitration of 3,4,5-trimethoxybenzoic acid.

Quantitative Data & Condition Optimization

The table below summarizes the causality between reagent selection and the resulting product profile.

ParameterDirect NitrationHarsh NitrationMild Nitration (Target)
Substrate 3,4,5-Trimethoxybenzoic AcidEthyl 3,4,5-TrimethoxybenzoateEthyl 3,4,5-Trimethoxybenzoate
Reagents HNO₃ / AcOHHNO₃ / H₂SO₄Fuming HNO₃ / AcOH
Temperature 0–25 °C0 °C to RT0–25 °C
Major Product 1,2,3-Trimethoxy-5-nitrobenzeneEthyl 2,6-dinitro-3,4,5-trimethoxybenzoateEthyl 3,4,5-trimethoxy-2-nitrobenzoate
Mechanistic Outcome Decarboxylation[2],[3]Over-nitration (Dinitration)[4],[5]Regioselective Mono-nitration[2]

Step-by-Step Experimental Protocols

Phase 1: Carboxylic Acid Protection (Esterification)

Objective: Protect the labile carboxyl group to prevent ipso-nitration/decarboxylation.

  • Reaction Setup: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 3,4,5-trimethoxybenzoic acid (10.0 g, 47 mmol) and absolute ethanol (150 mL).

  • Catalyst Addition: Slowly add concentrated H₂SO₄ (10 mL) dropwise. Caution: Highly exothermic.

  • Reflux: Heat the reaction mixture to reflux for 8 hours. The continuous removal of water is not strictly necessary due to the large excess of absolute ethanol driving the equilibrium.

  • Crystallization: Filter the mixture while hot to remove any insoluble impurities, then cool the filtrate to 5–10 °C in a refrigerator.

  • Isolation: Filter the formed crystals under vacuum, wash with cold ethanol, and dry under a vacuum to afford Ethyl 3,4,5-trimethoxybenzoate.

    • Expected Yield: ~9.57 g (96%)[4],[5].

Phase 2: Regioselective Mono-Nitration

Objective: Install a single nitro group at the C2 position using moderated electrophilic conditions.

  • Solvent Preparation: In a 100 mL round-bottom flask, dissolve Ethyl 3,4,5-trimethoxybenzoate (2.1 g, ~8.8 mmol) in glacial acetic acid (10 mL).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Low temperatures suppress the oxidative cleavage of methoxy groups and slow the reaction kinetics to favor mono-nitration.

  • Electrophile Addition: Carefully add fuming HNO₃ (2.5 mL) dropwise over a period of 30 minutes. Maintain vigorous stirring.

  • Propagation: Once the addition is complete, remove the ice bath and allow the solution to stir at room temperature (20–25 °C) for 1 to 2 hours[2].

  • Quenching: Pour the reaction mixture into 60 mL of vigorously stirred crushed ice and water. Causality: The sudden aqueous dilution instantly quenches nitronium ion formation and precipitates the highly hydrophobic nitrated ester, leaving acidic byproducts in solution.

  • Isolation & Purification: Isolate the pale yellow solid via vacuum filtration. Wash thoroughly with cold distilled water until the filtrate is pH neutral. Recrystallize the crude product from an EtOH-H₂O mixture (2:1, v/v) to yield pure Ethyl 3,4,5-trimethoxy-2-nitrobenzoate.

Self-Validating Quality Control (QC) System

To ensure trustworthiness in your synthesis, you must validate that you have achieved mono-nitration rather than di-nitration or decarboxylation. Implement the following analytical checks:

  • ¹H NMR Spectroscopy (The Definitive Check):

    • Starting Material: Exhibits a singlet integrating for 2 protons (δ ~7.3 ppm) representing the symmetric C2 and C6 aromatic protons.

    • Target Mono-nitro Product: The symmetry is broken. You will observe exactly one aromatic proton (singlet, 1H) around δ 7.4 ppm.

    • Failure Mode (Di-nitration): If the aromatic region (δ 7.0 - 8.0 ppm) is completely blank, you have formed the 2,6-dinitro byproduct[4],[5].

  • IR Spectroscopy: Look for the appearance of strong asymmetric and symmetric NO₂ stretching bands at approximately 1545 cm⁻¹ and 1344 cm⁻¹[2], alongside the preservation of the ester carbonyl stretch at ~1719–1738 cm⁻¹.

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Application

Application Notes &amp; Protocols: Ethyl 3,4,5-Trimethoxy-2-nitrobenzoate in Pharmaceutical Drug Discovery

Executive Summary & Scientific Rationale Ethyl 3,4,5-trimethoxy-2-nitrobenzoate (and its methyl ester analog, CAS 186603-53-2 / 5081-42-5) serves as a highly privileged building block in modern medicinal chemistry and ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Ethyl 3,4,5-trimethoxy-2-nitrobenzoate (and its methyl ester analog, CAS 186603-53-2 / 5081-42-5) serves as a highly privileged building block in modern medicinal chemistry and rational drug design[1]. The compound’s architecture is defined by two critical functional domains:

  • The 3,4,5-Trimethoxyaryl Pharmacophore : This motif is structurally homologous to the A-ring of colchicine. It is exceptionally valuable for designing molecules that target the colchicine-binding site of tubulin, a primary mechanism for anti-mitotic oncology drugs[2].

  • The Ortho-Nitro/Ester Handle : The juxtaposition of an ester and a nitro group provides a highly versatile synthetic pivot. The ester can be selectively hydrolyzed to a carboxylic acid for amidation (yielding benzamide-based cardiovascular drugs)[3], or the nitro group can be reduced to an amine to facilitate the cyclization of complex heterocycles like indoles and quinolines[2][4].

Key Applications in Drug Discovery Workflows

Pathway A: Oncology (Tubulin Polymerization Inhibitors & Apoptosis Inducers)

By reducing the ester moiety to an alcohol/aldehyde or the nitro group to an amine, researchers utilize this scaffold to synthesize (Z)-1-aryl-3-arylamino-2-propen-1-ones (enaminones) and N-aryl-5,6,7-trimethoxyindoles. These derivatives act as potent vascular disrupting agents, arresting tumor cells in the G2/M phase of the cell cycle[2][4]. Furthermore, recent library screenings have demonstrated that phenolic and amino derivatives of this scaffold induce dose-dependent apoptosis in melanoma (SK-MEL-28) and non-melanoma (SCC-12) skin cancer cells by downregulating Bcl-2 and upregulating Bax protein expression[5].

Pathway B: Cardiovascular (Factor Xa Inhibitors)

In the development of anticoagulants, the ester is hydrolyzed to yield 3,4,5-trimethoxy-2-nitrobenzoic acid. This intermediate is subsequently activated to an acid chloride and coupled with aminopyridines (e.g., 2-amino-5-bromopyridine). The resulting benzamides are highly selective inhibitors of Factor Xa, a critical protease in the coagulation cascade, thereby preventing thrombosis without the off-target bleeding risks associated with older anticoagulants[3].

Quantitative Data: Pharmacological Activity of Derivatives

The table below summarizes the downstream drug classes derived from Ethyl/Methyl 3,4,5-trimethoxy-2-nitrobenzoate and their validated pharmacological metrics.

Derivative ClassTarget / IndicationKey Intermediate UsedRepresentative Activity / IC₅₀
Benzamides Factor Xa (Thrombosis)3,4,5-trimethoxy-2-nitrobenzoic acidHigh potency (Kᵢ < 10 nM)[3]
Enaminones Tubulin (Solid Tumors)2-amino-3,4,5-trimethoxybenzoateGI₅₀ ~ 0.5 - 2.0 µM (A431 cells)[2]
Trimethoxyindoles Tubulin (Cancer)3,4,5-trimethoxy-2-nitrobenzyl alcoholIC₅₀ ~ 1.5 µM (KB-VIN10 cells)[4]
Biphenyls / Phenolics Bcl-2 / Bax (Melanoma)Methyl 3,4,5-trimethoxy-2-nitrobenzoateIC₅₀ = 4.70 µM (A431 cells)[5]

Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that each chemical transformation can be analytically confirmed before proceeding to the next stage of drug synthesis.

Protocol 1: Base-Catalyzed Hydrolysis to 3,4,5-Trimethoxy-2-nitrobenzoic acid

Objective: Cleave the ethyl/methyl ester to yield the free carboxylic acid while strictly preserving the nitro and methoxy groups[4].

  • Dissolution : Dissolve Ethyl 3,4,5-trimethoxy-2-nitrobenzoate (2.0 g, ~7.0 mmol) in 20 mL of methanol or ethanol.

    • Causality: Alcohols provide excellent solubility for both the starting ester and the hydroxide base, facilitating a homogeneous reaction mixture.

  • Base Addition : Add Potassium Hydroxide (KOH) (0.83 g, ~14.5 mmol, 2.0 eq).

    • Causality: KOH is preferred over NaOH due to its superior solubility in alcoholic solvents. The stoichiometric excess of base drives the nucleophilic acyl substitution to absolute completion.

  • Reflux : Heat the mixture to reflux for 1 hour.

    • Causality: Thermal energy accelerates the saponification process, ensuring complete conversion within a short timeframe[4].

  • Solvent Removal & Quenching : Evaporate the solvent under reduced pressure. Quench the resulting residue with 20 mL of 3N HCl.

    • Causality: The reaction initially forms a water-soluble potassium carboxylate salt. Acidification with 3N HCl protonates the salt, precipitating the free 3,4,5-trimethoxy-2-nitrobenzoic acid.

  • Extraction & Validation : Extract the aqueous layer with dichloromethane (CH₂Cl₂) (3 × 20 mL). Dry the combined organic layers over anhydrous MgSO₄ and concentrate in vacuo.

    • Self-Validation Check: Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (1:1) must show the complete disappearance of the high-R_f ester spot. ¹H NMR should confirm the loss of the ethyl quartet/triplet signals while the three methoxy singlets (~3.9 ppm) remain intact[4].

Protocol 2: Synthesis of Benzamide Precursors (Factor Xa Inhibitors)

Objective: Convert the carboxylic acid to a highly reactive acid chloride, followed by amidation with a heterocyclic amine[3].

  • Activation : Dissolve 3,4,5-trimethoxy-2-nitrobenzoic acid (0.5 g, 1.95 mmol) in 5 mL of anhydrous CH₂Cl₂. Add oxalyl chloride (0.34 mL, 3.9 mmol) and 2-3 drops of dimethylformamide (DMF).

    • Causality: DMF reacts with oxalyl chloride to generate the Vilsmeier-Haack reagent in situ. This catalytic intermediate efficiently converts the carboxylic acid to the acid chloride under mild, room-temperature conditions, circumventing the harsh heating required by thionyl chloride[3].

  • Evaporation : Stir at room temperature for 2 hours. Evaporate the solvent and excess oxalyl chloride under vacuum.

    • Causality: Removing unreacted oxalyl chloride prevents unwanted side reactions (e.g., di-amidation) in the subsequent coupling step[3].

  • Amidation : Redissolve the crude acid chloride in 5 mL of anhydrous CH₂Cl₂. Add 2-amino-5-bromopyridine (0.81 g, 4.7 mmol) and pyridine (0.94 mL, 11.7 mmol).

    • Causality: Pyridine acts as a non-nucleophilic acid scavenger, neutralizing the HCl byproduct generated during the coupling. This prevents the protonation of the aminopyridine, maintaining its nucleophilicity and driving the reaction to completion[3].

    • Self-Validation Check: The final benzamide product should exhibit a distinct amide N-H stretch in FTIR (~1650 cm⁻¹) and an [M+H]⁺ peak in LC-MS corresponding to the coupled mass[3].

Protocol 3: Chemoselective Reduction to 2-Amino-3,4,5-trimethoxybenzoate

Objective: Selectively reduce the ortho-nitro group to an amine for downstream cyclization into indoles or enaminones[2].

  • Dissolution : Dissolve the nitrobenzoate ester (1.5 g) in 20 mL of anhydrous ethanol.

  • Catalytic Hydrogenation : Add 10% Pd/C (0.15 g) under a nitrogen atmosphere. Purge the flask with Hydrogen gas (H₂) via balloon and stir vigorously at room temperature for 4-6 hours.

    • Causality: Catalytic hydrogenation with Pd/C is highly chemoselective, smoothly reducing the nitro group to an aniline without cleaving the sensitive methoxy ethers or reducing the ester moiety.

  • Filtration & Validation : Filter the mixture through a pad of Celite to remove the pyrophoric palladium catalyst safely, then concentrate the filtrate.

    • Self-Validation Check: Successful reduction is visually indicated by a color change (often from pale yellow to colorless) and analytically confirmed by the emergence of a broad -NH₂ singlet (~5.7 ppm) in ¹H NMR[2].

Mechanistic Pathway & Workflow Diagram

The following diagram illustrates the divergent synthetic logic utilized in drug discovery when starting from the Ethyl 3,4,5-trimethoxy-2-nitrobenzoate scaffold.

G Start Ethyl/Methyl 3,4,5-trimethoxy- 2-nitrobenzoate Hydrolysis Base Hydrolysis (KOH / MeOH) Start->Hydrolysis Reduction Chemoselective Reduction (H2, Pd/C or DIBAH) Start->Reduction Acid 3,4,5-Trimethoxy- 2-nitrobenzoic acid Hydrolysis->Acid Activation Activation & Amidation (Oxalyl Chloride / Pyridine) Acid->Activation FactorXa Benzamide Derivatives (Factor Xa Anticoagulants) Activation->FactorXa Amine 2-Amino-3,4,5-trimethoxy- benzoate derivatives Reduction->Amine Enaminone Condensation / Coupling (Cyclohexanones / Alkynes) Amine->Enaminone Tubulin Enaminones & Indoles (Tubulin Polymerization Inhibitors) Enaminone->Tubulin

Figure 1: Divergent synthetic pathways of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate in drug discovery.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in Ethyl 3,4,5-Trimethoxy-2-Nitrobenzoate Synthesis

Welcome to the advanced troubleshooting and protocol guide for the synthesis of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate. This document is designed for researchers and drug development professionals who require high-fideli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and protocol guide for the synthesis of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate. This document is designed for researchers and drug development professionals who require high-fidelity, reproducible yields when synthesizing this critical pharmaceutical intermediate.

Mechanistic Causality & Reaction Dynamics

The synthesis of ethyl 3,4,5-trimethoxy-2-nitrobenzoate via electrophilic aromatic substitution is highly sensitive to reagent selection and thermal control. The three electron-donating methoxy groups on the starting material (ethyl 3,4,5-trimethoxybenzoate) strongly activate the aromatic ring, making the C-2 and C-6 positions highly nucleophilic.

The primary synthetic challenge is arresting the reaction at the mono-nitro stage. Using a standard nitrating mixture (nitric acid and sulfuric acid) leads to rapid over-nitration, exclusively yielding the dinitro byproduct (ethyl 2,6-dinitro-3,4,5-trimethoxybenzoate) 1. To selectively synthesize the mono-nitro compound, the reaction must be moderated by replacing sulfuric acid with glacial acetic acid as the solvent, which sufficiently attenuates the nitronium ion concentration 2.

Reaction Pathway Visualization

G SM Ethyl 3,4,5-trimethoxybenzoate (Starting Material) Cond1 Fuming HNO3 / Glacial AcOH (0-5 °C) SM->Cond1 Cond2 HNO3 / H2SO4 (Strong Acid Medium) SM->Cond2 Target Ethyl 3,4,5-trimethoxy- 2-nitrobenzoate (Target Mono-nitro) Cond1->Target Controlled Addition (Optimal Yield) Hydrolysis 3,4,5-trimethoxy- 2-nitrobenzoic acid (Hydrolysis Byproduct) Cond1->Hydrolysis Poor Temp Control (>15 °C) Dinitro Ethyl 2,6-dinitro- 3,4,5-trimethoxybenzoate (Over-nitration) Cond2->Dinitro Rapid Dinitration (Unavoidable)

Reaction pathways and condition-dependent outcomes in 3,4,5-trimethoxybenzoate nitration.

Validated Step-by-Step Methodology

This self-validating protocol is optimized to maximize the mono-nitro yield (typically 85–87%) while suppressing dinitration and ester hydrolysis. The parameters are adapted from validated procedures for trimethoxybenzoate nitration 3.

  • Step 1: Substrate Dissolution. Dissolve 5.0 g (approx. 20.8 mmol) of ethyl 3,4,5-trimethoxybenzoate in 25 mL of glacial acetic acid in a dry, round-bottom flask equipped with a magnetic stirrer.

  • Step 2: Thermal Equilibration. Submerge the flask in an ice-water bath. Allow the solution to stir until the internal temperature stabilizes at 0–5 °C.

    • Causality: Low temperature prevents the highly exothermic nitration from causing localized heating, which would otherwise trigger ester hydrolysis and degrade the yield.

  • Step 3: Controlled Nitration. Carefully add 1.1 mL of fuming nitric acid (approx. 24.6 mmol, 1.18 eq) dropwise over a strict 30-minute period.

    • Causality: The slight stoichiometric excess ensures complete conversion, while the slow addition rate prevents transient temperature spikes and over-nitration.

  • Step 4: Reaction Maturation & Validation. Continue stirring the mixture in the ice bath for an additional 1–2 hours. Validate reaction completion via TLC (Ethyl Acetate:Hexane 2:8) until the starting material spot is entirely consumed.

  • Step 5: Quenching & Neutralization. Pour the reaction mixture slowly into 100 mL of vigorously stirred crushed ice and water. Neutralize the acidic mixture by slowly adding a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) until CO2​ evolution ceases (pH ~7).

    • Causality: Immediate thermal quenching traps the reaction state. Careful neutralization prevents base-catalyzed hydrolysis of the newly formed nitro-ester during workup.

  • Step 6: Extraction & Purification. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize the crude residue from an 8:2 mixture of hexane/ethyl acetate to yield colorless to yellowish needles.

Troubleshooting Guides & FAQs

Q: My LC-MS shows a mass corresponding to a dinitro byproduct. How do I prevent over-nitration? A: Over-nitration to ethyl 2,6-dinitro-3,4,5-trimethoxybenzoate occurs when the nitrating environment is too aggressive. Ensure you are not using sulfuric acid ( H2​SO4​ ) as a solvent or catalyst. Literature confirms that nitration of 3,4,5-trimethoxybenzoate esters in an HNO3​ / H2​SO4​ mixture yields exclusively the dinitro product 1. Strict adherence to glacial acetic acid as the solvent is mandatory for mono-nitration.

Q: The yield of my target compound is low, and I am isolating a highly polar byproduct. What went wrong? A: You are likely observing ester hydrolysis, yielding 3,4,5-trimethoxy-2-nitrobenzoic acid. This is caused by poor temperature control during the addition of fuming nitric acid or delayed quenching. The nitration reaction is highly exothermic; if the internal temperature exceeds 15 °C in the presence of strong acids, the ethyl ester linkage will cleave. Ensure your ice bath is properly maintained and the HNO3​ addition takes at least 30 minutes.

Q: Can I use standard concentrated nitric acid (68-70%) instead of fuming nitric acid (>90%)? A: It is not recommended. Standard concentrated nitric acid introduces a significant amount of water into the reaction mixture. In the acidic environment of glacial acetic acid, this excess water dramatically increases the rate of ester hydrolysis, reducing your overall yield of the target ethyl ester product.

Q: My product is an oil instead of crystalline needles. How can I induce crystallization? A: The presence of unreacted starting material or trace acetic acid can prevent crystallization. Ensure your organic extracts are thoroughly washed with saturated NaHCO3​ and brine to remove all acetic acid. If the crude product remains oily, dissolve it in a minimal amount of warm ethyl acetate and slowly add cold hexane until the solution becomes slightly turbid, then let it rest at 4 °C overnight.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and expected yields, providing a benchmark for your experimental outcomes.

Solvent SystemNitrating AgentTemperature ControlMajor Product IsolatedTypical Yield
Glacial Acetic Acid Fuming HNO3​ (1.18 eq) 0–5 °C Ethyl 3,4,5-trimethoxy-2-nitrobenzoate 85 – 87%
Glacial Acetic AcidFuming HNO3​ (1.18 eq)> 15 °C (Poor control)3,4,5-trimethoxy-2-nitrobenzoic acid< 50% (Ester)
Sulfuric Acid ( H2​SO4​ ) HNO3​ / H2​SO4​ mixture0–5 °CEthyl 2,6-dinitro-3,4,5-trimethoxybenzoate> 90% (Dinitro)
Glacial Acetic AcidConc. HNO3​ (68%)0–5 °CMixture of Ester and Hydrolyzed Acid40 – 60%
References
  • Targeted Intermediates of Eudesmic Acid: Synthesis and X-ray Investigations. International Journal of Trend in Scientific Research and Development (IJTSRD).1

  • Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. ResearchGate.2

  • Identification of potential inhibitors of cutaneous Melanoma and Non-Melanoma skin cancer cells through in-vitro and in-silico screening of a small library of Phenolic compounds. bioRxiv.3

Sources

Optimization

Technical Support Center: Advanced Purification of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate

Welcome to the technical support guide for the purification of crude Ethyl 3,4,5-trimethoxy-2-nitrobenzoate (CAS 186603-53-2)[1]. This resource is designed for researchers, medicinal chemists, and process development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of crude Ethyl 3,4,5-trimethoxy-2-nitrobenzoate (CAS 186603-53-2)[1]. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving high purity for this critical intermediate. We will move beyond rudimentary procedures to address complex separation issues, providing not just protocols, but the underlying chemical principles to empower your troubleshooting efforts.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during purification in a practical question-and-answer format.

Q1: What are the most likely impurities in my crude Ethyl 3,4,5-trimethoxy-2-nitrobenzoate sample?

A: The impurity profile is intrinsically linked to the synthesis, which is typically an electrophilic aromatic substitution (nitration) on the ethyl 3,4,5-trimethoxybenzoate precursor. Based on this reaction, you should anticipate:

  • Unreacted Starting Material: Incomplete nitration will leave residual ethyl 3,4,5-trimethoxybenzoate.

  • Isomeric Byproducts: While the 2-position is the target, trace amounts of the 6-nitro isomer can form. Although electronically similar, steric hindrance from the adjacent ester group makes it a minor product.

  • Di-nitrated Species: Over-nitration, often caused by excessive temperatures or prolonged reaction times, can lead to the formation of dinitrobenzoate esters[2]. These are significantly more polar than the desired product.

  • Acidic Residues: Residual nitric acid (HNO₃) and the sulfuric acid (H₂SO₄) catalyst are common. These must be removed during the initial workup.

  • Hydrolyzed Product: If the workup conditions are too harsh (e.g., prolonged exposure to aqueous base or acid at high temperatures), the ethyl ester can hydrolyze to the corresponding carboxylic acid, 3,4,5-trimethoxy-2-nitrobenzoic acid[3].

Q2: My initial recrystallization attempt resulted in a persistent yellow oil instead of crystals. What is happening and how do I fix it?

A: This phenomenon, known as "oiling out," is a common frustration in recrystallization. It occurs when the solute is insoluble in the solvent at a temperature above its own melting point. Instead of crystallizing, the compound melts and separates as a liquid phase.

  • Causality: The high concentration of impurities can depress the melting point of the mixture, making it more prone to oiling out. Additionally, rapid cooling does not provide the necessary time for ordered crystal lattice formation[4].

  • Troubleshooting Protocol:

    • Re-heat the Solution: Add a small amount more of the primary solvent to ensure everything is fully dissolved.

    • Slow Down the Cooling: Insulate the flask to allow it to cool to room temperature as slowly as possible. Do not place it directly in an ice bath from a high temperature.

    • Change the Solvent System: Your current solvent is likely too high-boiling or too effective a solvent. Consider using a two-solvent (binary) system. For example, dissolve the crude product in a minimum amount of a hot, good solvent (e.g., ethyl acetate or acetone) and then slowly add a hot, poor solvent (e.g., hexanes or heptane) until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify and then allow to cool slowly[4].

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

Q3: My recrystallized product has a sharp melting point, but TLC and ¹H NMR analysis still show a significant impurity. Why is recrystallization failing?

A: This indicates the presence of an impurity with very similar physicochemical properties (solubility, polarity) to your target compound, making separation by simple crystallization ineffective. The most likely culprit is an isomeric byproduct or unreacted starting material.

  • Expert Insight: Recrystallization is excellent for removing impurities with significantly different solubilities but is poorly suited for separating close structural analogs. When this occurs, you must escalate to a chromatographic technique.

  • Next Step: Column Chromatography. Flash column chromatography on silica gel is the industry-standard method for resolving such mixtures. It separates compounds based on their differential partitioning between a stationary phase (silica) and a mobile phase (eluent)[5].

Q4: I'm developing a column chromatography method. How do I choose the right solvent system (eluent)?

A: The ideal eluent system is developed using Thin-Layer Chromatography (TLC), which is a rapid, small-scale version of column chromatography.

  • The Goal: You are looking for a solvent system that provides a good separation between your product and impurities, with the target compound having an R_f value of approximately 0.3-0.4 . The retention factor (R_f) is the ratio of the distance the spot traveled to the distance the solvent front traveled.

  • Step-by-Step Eluent Selection:

    • Start with a Standard System: A common starting point for compounds of this polarity is a mixture of Hexane and Ethyl Acetate.

    • Run Test Plates: Spot your crude mixture on several TLC plates and run them in chambers with different Hexane:Ethyl Acetate ratios (e.g., 9:1, 8:2, 7:3).

    • Analyze the Results:

      • If all spots remain at the baseline, the eluent is not polar enough. Increase the proportion of ethyl acetate[4].

      • If all spots run with the solvent front, the eluent is too polar. Increase the proportion of hexane[4].

      • Adjust the ratio until you achieve the target R_f of ~0.35 for your product, with clear separation from other spots. This optimized ratio can then be directly applied to your flash column.

TLC Observation Interpretation Action for Column Chromatography
Product R_f > 0.6Eluent is too polar.Decrease eluent polarity (e.g., from 7:3 to 8:2 Hex:EtOAc).
Product R_f ≈ 0.35Optimal Polarity. Use this solvent system for the column.
Product R_f < 0.2Eluent is not polar enough.Increase eluent polarity (e.g., from 9:1 to 8:2 Hex:EtOAc).
Poor spot separationInsufficient resolution.Try a different solvent system (e.g., Dichloromethane:Methanol).

Q5: My isomeric impurities are still co-eluting even with column chromatography. Is there a more powerful technique?

A: Yes. When standard silica gel chromatography fails to separate persistent isomers, Preparative High-Performance Liquid Chromatography (Prep HPLC) is the definitive solution.

  • Why it Works: HPLC uses much smaller stationary phase particles and high pressure, leading to vastly superior separation efficiency. For nitroaromatic compounds, specialized columns can provide unique separation mechanisms.

  • Recommended HPLC Systems:

    • Reverse-Phase C18: A workhorse for many separations.

    • Phenyl-Hexyl Column: This is highly recommended for aromatic compounds. It provides an additional separation mechanism through π-π interactions between the phenyl groups on the stationary phase and the aromatic ring of your analyte, which can resolve isomers that are inseparable on a standard C18 column[6].

Section 2: Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear checkpoints for assessing purity.

Protocol 1: Optimized Binary-Solvent Recrystallization

This protocol is intended for crude material that is estimated to be >80% pure.

  • Dissolution: Place 1.0 g of crude Ethyl 3,4,5-trimethoxy-2-nitrobenzoate in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Add 5 mL of hot ethyl acetate and heat the mixture to a gentle boil on a stirrer hotplate.

  • Titration to Cloud Point: While maintaining the boil, add hot hexanes dropwise using a Pasteur pipette until a persistent cloudiness appears.

  • Clarification: Add 1-2 drops of hot ethyl acetate to just redissolve the precipitate, resulting in a clear, saturated solution.

  • Slow Cooling: Remove the flask from the heat, cover it, and wrap it in glass wool or paper towels to ensure slow cooling to room temperature. Crystal formation should begin.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a minimal amount of ice-cold hexanes to remove any soluble impurities adhering to the crystal surface[7]. Using a cold, poor solvent for washing is critical to prevent loss of product[4].

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

  • Validation: Assess purity via melting point and TLC analysis against the crude material.

Protocol 2: High-Resolution Flash Column Chromatography

This is the primary method for removing persistent impurities like isomers and starting material.

  • Column Preparation:

    • Select a glass column appropriate for your sample size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Plug the bottom of the column with a small piece of cotton or glass wool[8].

    • Prepare a slurry of silica gel in the starting eluent (e.g., 9:1 Hexane:Ethyl Acetate, as determined by TLC).

    • Pour the slurry into the column and use gentle air pressure or tapping to pack the bed uniformly, ensuring no air bubbles are trapped[5]. Drain the excess solvent until the level is just above the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product (e.g., 500 mg) in a minimal amount of a volatile solvent like dichloromethane or acetone.

    • Add ~1-2 g of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to create a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed silica column, creating a uniform, level band. Gently add a thin layer of sand on top to protect the sample layer[5][8].

  • Elution:

    • Carefully add your eluent to the column.

    • Apply gentle, positive pressure (using a pump or inert gas) to begin flowing the solvent through the column.

    • Collect the eluate in fractions (e.g., 10-15 mL per test tube).

  • Monitoring:

    • Monitor the separation by spotting alternating fractions on a TLC plate.

    • Visualize the spots under UV light.

    • Combine the fractions that contain only the pure product (single spot at the correct R_f).

  • Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified Ethyl 3,4,5-trimethoxy-2-nitrobenzoate.

  • Validation: Confirm purity and identity using melting point, TLC, ¹H NMR, and/or HPLC.

Section 3: Visualization of Workflows

General Purification Strategy

This diagram outlines the decision-making process for purifying the crude product.

PurificationWorkflow Crude Crude Product (Post-Workup) Recryst Optimized Recrystallization Crude->Recryst PurityCheck1 Purity Analysis (TLC, m.p.) Recryst->PurityCheck1 Pure Pure Product (>99%) PurityCheck1->Pure Pure ColumnChrom Flash Column Chromatography PurityCheck1->ColumnChrom Impure PurityCheck2 Purity Analysis (TLC, NMR) ColumnChrom->PurityCheck2 PurityCheck2->Pure Pure PrepHPLC Preparative HPLC PurityCheck2->PrepHPLC Impure (Isomers) PrepHPLC->Pure

Caption: Decision workflow for purifying crude product.

Troubleshooting Column Chromatography

This flowchart guides the optimization process when initial column separation is suboptimal.

ColumnTroubleshooting Start Column Run Completed Problem What is the issue? Start->Problem CoElution Poor Separation (Co-elution) Problem->CoElution NoElution Product Not Eluting Problem->NoElution Streaking Band Streaking or Tailing Problem->Streaking Sol1 Use a shallower gradient or isocratic elution. CoElution->Sol1 Sol2 Increase eluent polarity. NoElution->Sol2 Sol3 Sample overloaded. Reduce amount. Or, try dry loading. Streaking->Sol3

Sources

Troubleshooting

Technical Support Center: Optimizing Reduction of Ethyl 3,4,5-Trimethoxy-2-nitrobenzoate

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that the reduction of sterically hindered nitroarenes to their corresponding anthranilate derivatives is a notoriously...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that the reduction of sterically hindered nitroarenes to their corresponding anthranilate derivatives is a notoriously stubborn transformation.

The reduction of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate to Ethyl 2-amino-3,4,5-trimethoxybenzoate presents a unique challenge: the 2-nitro group is severely sterically shielded by the bulky C1-ester and the C3-methoxy group. Furthermore, the electron-donating trimethoxy system alters the electronic landscape of the ring, often stalling the reduction at intermediate stages or promoting unwanted side reactions[1].

This guide provides field-proven, self-validating protocols and troubleshooting matrices to ensure high-yield, high-purity conversions.

Mechanistic Causality & Reaction Logic

To successfully optimize this reaction, we must first understand the causality of its failure modes. The reduction of an aromatic nitro group does not happen in a single step; it proceeds via successive two-electron transfers through nitroso (-NO) and hydroxylamine (-NHOH) intermediates[2].

G Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso 2e-, 2H+ Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e-, 2H+ Dimers Azo/Azoxy Dimers (Side Products) Nitroso->Dimers Basic pH Condensation Amine Amine (-NH2) Hydroxylamine->Amine 2e-, 2H+ (Rate Limiting) Hydroxylamine->Dimers Basic pH

Mechanistic pathway of nitro reduction highlighting the hydroxylamine step and dimer side-reactions.

  • The Hydroxylamine Stall: The final step (Hydroxylamine → Amine) requires the cleavage of the N–O bond. The steric bulk of the adjacent methoxy and ester groups physically locks the nitro group out of coplanarity with the aromatic ring, making it difficult for the intermediate to properly adsorb onto the flat palladium catalyst surface.

  • Dimerization: If the reaction pH drifts to basic conditions, the highly reactive nitroso intermediate can undergo a bimolecular condensation with the hydroxylamine intermediate, forming unwanted azo or azoxy dimers via reactive nitrenoid species[3].

The "Golden" Protocol: Catalytic Hydrogenation

This protocol is designed as a self-validating system . By tracking physical color changes and TLC profiles, you can confirm the reaction state in real-time without relying solely on delayed LC-MS results.

Workflow Start Start: Ethyl 3,4,5-trimethoxy- 2-nitrobenzoate Prep Dissolve in EtOAc Add 10% Pd/C (10 w/w%) Start->Prep Purge Purge reactor: 3x N2, 3x H2 Prep->Purge React Hydrogenate 40-50 psi, 25-40°C Purge->React Monitor Monitor via HPLC/TLC (Check for -NHOH) React->Monitor Monitor->React If incomplete Filter Filter through Celite Wash with EtOAc Monitor->Filter If complete Concentrate Concentrate Filter->Concentrate

Optimized step-by-step workflow for the catalytic hydrogenation of sterically hindered nitroarenes.

Step-by-Step Methodology
  • Preparation: In a high-pressure Parr reactor, dissolve 1.0 eq of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate in anhydrous Ethyl Acetate (EtOAc) (10 mL/g).

    • Self-Validation: The starting solution will be distinctly yellow. We use EtOAc instead of EtOH to strictly prevent transesterification or ester hydrolysis.

  • Catalyst Loading: Add 10% Pd/C (50% wet) at 10% w/w relative to the substrate.

  • Purging: Seal the reactor. Purge with N₂ three times, followed by H₂ three times. This ensures a strictly anaerobic environment, preventing catalyst poisoning.

  • Reaction: Pressurize to 40–50 psi H₂ and stir vigorously at 30–35 °C for 4 to 6 hours.

  • Monitoring (The Trust Check): Sample the reaction.

    • Self-Validation: A successful, complete reduction yields a colorless or very pale solution. If the solution is greenish or bright orange, intermediates are still present. On TLC (Hexane:EtOAc 7:3), the amine product will be highly polar (lower Rf) and strongly UV-active, while the hydroxylamine often streaks.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad thoroughly with EtOAc. Concentrate the filtrate in vacuo to yield the pure amine.

Alternative Protocol: Mild Chemical Reduction (Fe/NH₄Cl)

For laboratories lacking pressure reactors, or if the substrate contains reducible halogens introduced in prior steps, the modified Béchamp reduction is highly reliable.

  • Suspend the nitro compound (1.0 eq) in a 4:1 mixture of EtOH:H₂O (15 mL/g).

  • Add Iron powder (325 mesh, 5.0 eq) and solid NH₄Cl (2.0 eq).

  • Reflux vigorously (80 °C) for 2–4 hours. Note: The neutral pH of NH₄Cl prevents the ester hydrolysis commonly seen with Fe/HCl.

  • Filter the hot mixture through Celite to remove iron oxides, concentrate to remove EtOH, and extract the aqueous residue with EtOAc.

Troubleshooting & FAQs

Q1: My LC-MS shows a mass [M+16] relative to the desired amine. How do I push the reaction to completion? A: This is the classic hydroxylamine stall (-NHOH). The steric bulk of the 1-ester and 3-methoxy groups physically shields the N–O bond from the palladium surface.

  • Solution: Add a catalytic amount of glacial acetic acid (0.1 eq) to the EtOAc solvent. The acid protonates the hydroxyl group, facilitating its elimination as water. This forms a highly reactive nitrenium/imine equivalent, which is then rapidly reduced to the final amine.

Q2: I am observing significant ester cleavage, resulting in 2-amino-3,4,5-trimethoxybenzoic acid. How do I prevent this? A: Ester hydrolysis occurs when water and strongly acidic/basic conditions are present simultaneously. If you are using standard Béchamp (Fe/HCl) or SnCl₂/HCl, prolonged heating in aqueous acid will hydrolyze the ethyl ester.

  • Solution: Switch to the anhydrous Pd/C protocol in EtOAc. If you must use a chemical reductant, use the Fe/NH₄Cl method outlined above, which operates at a neutral pH (~pH 6–7) and preserves the ester linkage.

Q3: The reaction mixture turned dark red/orange, and the isolated yield is poor. What happened? A: You have formed azo or azoxy dimers. This bimolecular side reaction accelerates rapidly under basic conditions where the nitroso and hydroxylamine intermediates condense[3].

  • Solution: Ensure your glassware is completely free of residual base (e.g., from base baths). Maintain strictly neutral or slightly acidic conditions throughout the reduction.

Quantitative Data Summary

The following table summarizes the expected performance of various reduction conditions applied to highly substituted 2-nitrobenzoates:

Reduction MethodTypical YieldReaction TimeImpurity ProfileBest Application
Pd/C, H₂ (40 psi) >95%4–6 hTrace hydroxylamineGolden standard; clean, scalable, preserves ester
Fe, NH₄Cl (Reflux) 85–90%2–4 hIron salts, trace unreactedHalogenated or sulfur-poison-prone substrates
SnCl₂, HCl (Aq) 60–70%12 hEster hydrolysis, tin complexesNot recommended (cleaves the ethyl ester)
Zn, AcOH 75–80%6–8 hAcetylated amine side-productsMild alternative, requires strict temperature control

Sources

Optimization

Overcoming solubility issues of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate in aqueous media

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists dealing with the physicochemical challenges of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate (CAS: 186603-53-2).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists dealing with the physicochemical challenges of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate (CAS: 186603-53-2).

Because of its bulky trimethoxy groups, non-polar nitro-aromatic ring, and lipophilic ethyl ester moiety, this compound exhibits extremely poor aqueous solubility. Below, we provide field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you successfully formulate this compound for in vitro and in vivo applications.

Part 1: Solubilization Strategy Decision Matrix

Before troubleshooting, it is critical to align your solubilization strategy with your downstream application. The diagram below outlines the logical workflow for selecting a solvent system.

G Start Solubilization Strategy: Ethyl 3,4,5-trimethoxy-2-nitrobenzoate Q1 Target Application? Start->Q1 InVitro In Vitro (Cell/Enzyme) Q1->InVitro InVivo In Vivo (Preclinical) Q1->InVivo Cosolvent Co-solvent System (DMSO/EtOH) InVitro->Cosolvent <1% Solvent Cyclodextrin Cyclodextrin (HP-β-CD) InVitro->Cyclodextrin 0% Solvent InVivo->Cyclodextrin IV Route Micellar Micellar System (Tween 80) InVivo->Micellar Oral Route

Fig 1: Decision matrix for selecting a solubilization strategy based on downstream applications.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my compound instantly precipitate when I dilute a 10 mM DMSO stock into my aqueous assay buffer? The Causality: This is a classic thermodynamic failure explained by the[1][2]. The solubility of a lipophilic solute decreases exponentially as the volume fraction of the organic cosolvent decreases. When you dilute a DMSO stock 1:100 into an aqueous buffer, the solvent fraction drops to 1%. The compound's solubility limit drops exponentially, instantly creating a highly supersaturated state that relieves thermodynamic stress via rapid crystallization. The Solution: Do not spike directly into bare buffer. Instead, use a "thermodynamic sink." Pre-warm your buffer and ensure it contains a carrier protein (like 0.1% BSA) or a mild surfactant (like 0.05% Tween 20) before adding the DMSO stock dropwise under vigorous vortexing.

Q2: I need a 100% aqueous, solvent-free formulation for intravenous (IV) animal dosing. What is the most reliable approach? The Causality: Inclusion complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard for parenteral delivery of highly lipophilic, bulky aromatics[3]. The hydrophobic cavity of HP-β-CD encapsulates the bulky trimethoxy and nitro-aromatic moieties, while the hydrophilic exterior hydroxyl groups maintain excellent aqueous solubility. The Solution: Perform a phase-solubility complexation (see the validated protocol in Part 4).

Mechanism Drug Lipophilic Ester Complex 1:1 Inclusion Complex Drug->Complex Hydrophobic Binding CD HP-β-CD Host CD->Complex Cavity Encapsulation Water Aqueous Phase Complex->Water Solubilized

Fig 2: Mechanism of HP-β-CD inclusion complexation shielding the lipophilic ester in water.

Q3: Can I use pH adjustment (acid/base addition) to force Ethyl 3,4,5-trimethoxy-2-nitrobenzoate into solution? The Causality: No. Unlike amines or carboxylic acids, Ethyl 3,4,5-trimethoxy-2-nitrobenzoate lacks ionizable functional groups within the physiological pH range (pH 2–10). Furthermore, exposing this compound to high pH (alkaline buffers > pH 8.5) will trigger base-catalyzed ester hydrolysis (saponification), cleaving the ethyl ester to form 3,4,5-trimethoxy-2-nitrobenzoic acid and ethanol. While the resulting carboxylate salt would be water-soluble, you would have irreversibly degraded your target molecule.

Part 3: Quantitative Comparison of Solubilization Systems

To help you choose the right excipients, refer to the expected performance metrics below.

Solubilization StrategyTypical ExcipientsExpected Solubility GainProsCons / Limitations
Co-solvency DMSO, Ethanol, PEG 400100x - 1000xEasy to prepare, high stock concentration.High risk of precipitation upon dilution; cell toxicity.
Inclusion Complexation HP-β-CD, Captisol50x - 200xExcellent biocompatibility; yields clear, stable solutions.Requires stoichiometric excess; increases formulation viscosity.
Micellar Solubilization Tween 80, Kolliphor EL20x - 100xGood for oral dosing; stabilizes supersaturation.Surfactant toxicity; potential hemolysis in IV routes.

Part 4: Validated Experimental Protocol

Self-Validating Phase-Solubility Profiling (HP-β-CD Complexation)

This protocol ensures you achieve maximum aqueous solubility without organic solvents, using a self-validating thermodynamic loop.

Step-by-Step Methodology:

  • Preparation: Prepare a series of HP-β-CD solutions in your target aqueous buffer (e.g., PBS, pH 7.4) ranging from 0 mM to 100 mM (e.g., 0, 10, 25, 50, 100 mM).

  • Drug Addition: Add an excess amount of solid Ethyl 3,4,5-trimethoxy-2-nitrobenzoate (e.g., 5 mg/mL) to each glass vial.

  • Equilibration: Seal the vials and agitate on an orbital shaker at 25°C for 48 hours to reach thermodynamic equilibrium.

    • Self-Validation Check: Inspect the vials visually. There MUST be visible solid powder remaining at the bottom of the vial. If a vial is completely clear, the system is not saturated. You are measuring a sub-saturated state and must add more solid drug and shake for another 24 hours.

  • Separation: Filter the suspensions through a 0.22 µm PVDF syringe filter to remove all uncomplexed, solid drug. (Do not use nylon filters, as highly lipophilic compounds may bind to the membrane).

  • Quantification: Dilute the clear filtrate appropriately and quantify the dissolved drug concentration via HPLC-UV.

  • Analysis: Plot the molar concentration of dissolved drug (y-axis) versus the molar concentration of HP-β-CD (x-axis). A linear slope (A_L type) indicates a 1:1 inclusion complex, allowing you to calculate the exact amount of cyclodextrin needed for your required dosing concentration[3].

Part 5: References

  • Cosolvent (Yalkowsky Model) . Wikipedia, The Free Encyclopedia. Retrieved from:[Link]

  • Solubilization by cosolvents. Establishing useful constants for the log-linear model . Millard JW, Alvarez-Núñez F, Yalkowsky SH. PubMed (National Institutes of Health). Retrieved from:[Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles . PMC (National Institutes of Health). Retrieved from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Introduction to Ethyl 3,4,5-trimethoxy-2-nitrobenzoate and the Imperative for Accurate Analysis

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate: Fragmentation Patterns and Comparative Methodologies This guide provides a comprehensive examinati...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate: Fragmentation Patterns and Comparative Methodologies

This guide provides a comprehensive examination of the analytical characterization of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate using Gas Chromatography-Mass Spectrometry (GC-MS). Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of GC-MS for this specific nitroaromatic compound. We will explore the predictable fragmentation pathways under Electron Ionization (EI), propose a robust analytical protocol, and objectively compare the GC-MS technique with other relevant analytical methods.

Ethyl 3,4,5-trimethoxy-2-nitrobenzoate (Molecular Formula: C₁₂H₁₅NO₇, Molecular Weight: 285.25 g/mol ) is a substituted nitroaromatic compound.[1] Molecules within this class are pivotal intermediates in organic synthesis, often serving as precursors in the development of pharmaceuticals and other biologically active compounds. The precise substitution pattern on the benzene ring, featuring three methoxy groups, an ethyl ester, and a nitro group, imparts distinct chemical properties that necessitate accurate and reliable analytical methods for identification, purity assessment, and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for the analysis of volatile and semi-volatile organic compounds. Its high chromatographic resolution combined with the structural elucidating power of mass spectrometry makes it an indispensable tool for confirming the identity and purity of synthetic intermediates like Ethyl 3,4,5-trimethoxy-2-nitrobenzoate.[2][3]

The GC-MS Experimental Workflow: A Self-Validating Protocol

The reliability of any analytical result is founded upon a robust and well-rationalized experimental protocol. The following section details a comprehensive GC-MS methodology for the analysis of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate, with explanations for each critical parameter choice.

Experimental Workflow Diagram

GC_MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep1 Dissolve ~1 mg of Analyte in 1 mL High-Purity Solvent (e.g., Dichloromethane) prep2 Vortex to Ensure Homogeneity prep1->prep2 prep3 Transfer to GC Vial prep2->prep3 gc_inj 1 µL Injection (Splitless Mode) prep3->gc_inj Analysis Start gc_sep GC Separation (e.g., HP-5MS Column) gc_inj->gc_sep ms_ion Electron Ionization (EI) (70 eV) gc_sep->ms_ion ms_ana Mass Analyzer (Quadrupole) ms_ion->ms_ana ms_det Detection ms_ana->ms_det data_acq Total Ion Chromatogram (TIC) Acquisition ms_det->data_acq data_ana Mass Spectrum Analysis of Target Peak data_acq->data_ana data_id Fragmentation Pattern Elucidation data_ana->data_id

Caption: A typical experimental workflow for the GC-MS analysis of a purified organic compound.

Detailed Step-by-Step Protocol
  • Sample Preparation: Dissolve approximately 1 mg of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate. The choice of solvent is critical; it must fully dissolve the analyte without reacting with it and should be sufficiently volatile to not interfere with the early-eluting peaks in the chromatogram.

  • Instrumentation: An Agilent (or equivalent) Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source is recommended.[4][5]

  • GC-MS Parameters: The parameters below are designed to achieve good separation and sensitive detection.

ParameterRecommended SettingRationale
GC System
Injection ModeSplitlessMaximizes the transfer of analyte to the column, enhancing sensitivity for trace analysis or when sample is limited.[2]
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analyte without causing thermal degradation.
Column Type30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane like DB-5MS or HP-5MS).[2][6]This column type is versatile and provides excellent resolution for a wide range of semi-volatile aromatic compounds.
Carrier GasHeliumAn inert gas that provides good chromatographic efficiency. A constant flow rate ensures reproducible retention times.
Flow Rate1.0 mL/minA standard flow rate for this column dimension, balancing analysis speed and separation efficiency.
Oven ProgramInitial temp: 150°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).The initial temperature allows for solvent focusing. The temperature ramp is crucial for eluting the analyte as a sharp peak and separating it from any potential impurities.
MS System
Ionization ModeElectron Ionization (EI)Standard ionization technique that produces reproducible and characteristic fragmentation patterns, creating a molecular "fingerprint".[2]
Ionization Energy70 eVThe standard energy for EI-MS, which generates extensive and well-characterized fragmentation, ideal for structural elucidation and library matching.
Source Temperature230 °CPrevents condensation of the analyte within the ion source while minimizing thermal degradation.[4]
Transfer Line Temp280 °CMust be hot enough to prevent analyte condensation as it transfers from the GC to the MS.
Mass Range40-350 amuThis range will capture the molecular ion (m/z 285) and all significant fragment ions.

Elucidating the Fragmentation Pattern of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate

Under Electron Ionization, Ethyl 3,4,5-trimethoxy-2-nitrobenzoate will form a molecular ion (M•⁺) at m/z 285. The subsequent fragmentation is dictated by the molecule's functional groups and their relative positions on the aromatic ring. The fragmentation of nitroaromatic compounds is well-documented and often involves characteristic losses of NO, NO₂, and O.[6]

Predicted Major Fragmentation Pathways

The fragmentation is expected to proceed via several key pathways initiated by the high-energy electron impact:

  • Loss of Ethoxy Radical (•OC₂H₅): A primary cleavage of the ester group, leading to a stable acylium ion.

  • Loss of Ethyl Radical (•C₂H₅): Alpha-cleavage relative to the ester oxygen.

  • Loss of Nitro Group (•NO₂): A common fragmentation for nitroaromatics.

  • Loss of Methyl Radical (•CH₃): From one of the methoxy groups, often followed by the loss of carbon monoxide (CO).

  • The ortho Effect: The presence of the ester group ortho to the nitro group is predicted to induce a characteristic fragmentation known as the "ortho effect."[6] This involves an intramolecular hydrogen rearrangement from the ethyl group of the ester to the nitro group, followed by the elimination of a neutral molecule, likely ethanol (C₂H₅OH) or ethene (C₂H₄) via a McLafferty-type rearrangement. This is a key differentiator for identifying ortho-substituted nitroaromatics.[6]

Predicted Fragmentation Diagram

Fragmentation_Pattern M Ethyl 3,4,5-trimethoxy-2-nitrobenzoate [M]•+ m/z = 285 F1 [M - C₂H₅O]⁺ m/z = 240 M->F1 - •OC₂H₅ (-45) F2 [M - NO₂]⁺ m/z = 239 M->F2 - •NO₂ (-46) F3 [M - CH₃]⁺ m/z = 270 M->F3 - •CH₃ (-15) F4 [M - C₂H₅]⁺ m/z = 256 M->F4 - •C₂H₅ (-29) F5 [M - C₂H₄]•+ (McLafferty) m/z = 257 M->F5 - C₂H₄ (-28) F6 [m/z 240 - CO]⁺ m/z = 212 F1->F6 - CO (-28) F7 [m/z 270 - NO₂]⁺ m/z = 224 F3->F7 - •NO₂ (-46)

Caption: Predicted major fragmentation pathways for Ethyl 3,4,5-trimethoxy-2-nitrobenzoate under EI-MS.

Summary of Predicted Key Fragments
m/zProposed Ion StructureNeutral LossComments
285[C₁₂H₁₅NO₇]•⁺-Molecular Ion (M•⁺)
270[M - CH₃]⁺•CH₃ (15)Loss of a methyl radical from a methoxy group.
256[M - C₂H₅]⁺•C₂H₅ (29)Alpha-cleavage from the ester group.
257[M - C₂H₄]•⁺C₂H₄ (28)Result of a McLafferty rearrangement (ortho effect).
240[M - OC₂H₅]⁺•OC₂H₅ (45)Loss of the ethoxy radical from the ester. Likely a prominent peak.
239[M - NO₂]⁺•NO₂ (46)Characteristic loss of the nitro group.
212[m/z 240 - CO]⁺CO (28)Subsequent loss of carbon monoxide from the acylium ion.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, a comprehensive analytical strategy often involves considering alternative or complementary techniques. The choice of method depends on the specific analytical goal, such as purity determination, quantitation, or reaction monitoring.

TechniquePrincipleAdvantages for this AnalyteLimitations
GC-MS Separation by volatility and boiling point, followed by mass-based detection and fragmentation.High Resolution: Excellent separation of isomers and impurities. Structural Information: EI provides a reproducible "fingerprint" for confident identification.[2][3] High Sensitivity: Capable of detecting trace-level components.Volatility Required: Not suitable for non-volatile or thermally labile compounds. Potential for Thermal Degradation: The heated injector could potentially degrade sensitive analytes.
HPLC-MS Separation by polarity using a liquid mobile phase, followed by mass-based detection.Broad Applicability: Ideal for less volatile or thermally sensitive compounds.[3][7] Softer Ionization: Techniques like Electrospray Ionization (ESI) often yield a prominent molecular ion with less fragmentation, simplifying molecular weight confirmation.Lower Resolution (than GC): Chromatographic separation may be less efficient for some closely related isomers. Matrix Effects: ESI can be prone to ion suppression from the sample matrix.[7]
Thin-Layer Chromatography (TLC) Separation on a solid stationary phase by a liquid mobile phase, visualized under UV light or with staining.Simplicity and Speed: Excellent for rapid, qualitative analysis, such as monitoring the progress of a synthesis. Low Cost: Requires minimal equipment compared to chromatographic systems.Qualitative Only: Does not provide definitive structural information or accurate quantitation. Low Resolution: Poor separation of complex mixtures compared to GC or HPLC.

Conclusion

The analysis of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate is effectively accomplished using Gas Chromatography-Mass Spectrometry. The proposed GC-MS protocol, utilizing a standard nonpolar column and electron ionization, provides the necessary sensitivity and specificity for both qualitative and quantitative assessments. The predicted fragmentation pattern, characterized by losses of the ethoxy radical (m/z 240) and the nitro group (m/z 239), and influenced by a potential ortho effect, serves as a reliable fingerprint for structural confirmation. While powerful, GC-MS should be viewed within the broader context of analytical techniques. For thermally labile analogs or when simpler, rapid checks are needed, HPLC-MS and TLC, respectively, offer valuable complementary capabilities. A judicious selection of these methods, guided by the specific analytical challenge, ensures the highest degree of scientific integrity and trustworthiness in research and development settings.

References

  • Benchchem. (n.d.). Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds.
  • ProQuest. (n.d.). Determination of nitroaromatic explosive residues in water by stir bar sorptive extraction-gas chromatography-tandem mass spectrometry.
  • ConnectSci. (2015, December 21). Quantification of nitroaromatic compounds in atmospheric fine particulate matter in Hong Kong over 3 years: field measurement evidence for secondary formation derived from biomass burning emissions.
  • Royal Society of Chemistry. (n.d.). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst.
  • Benchchem. (n.d.). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Sapphire Bioscience. (n.d.). Ethyl 3,4,5-trimethoxy-2-nitrobenzoate.
  • Clennan, E. L., & Clennan, S. M. (2008). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis.
  • Shah, J., et al. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Frontiers in Chemistry, 9, 742854.
  • Krishna, N. S., et al. (2020). A Validated GC-MS Method for the Trace Level Determination of Genotoxic Impurities in Anticancer Drug, Alectinib Hydrochloride. International Journal of Pharmaceutical and Phytopharmacological Research, 18(4), 397-414.
  • Ibrahim, M., et al. (2021). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Beni-Suef University Journal of Basic and Applied Sciences, 10, 65.

Sources

Comparative

Establishing Reference Standards for Ethyl 3,4,5-trimethoxy-2-nitrobenzoate Quality Control: A Comparative Guide

Ethyl 3,4,5-trimethoxy-2-nitrobenzoate (CAS: 186603-53-2, Molecular Formula: C12H15NO7) is a critical chemical intermediate utilized in the synthesis of complex pharmaceutical APIs[1]. Because impurities at the intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 3,4,5-trimethoxy-2-nitrobenzoate (CAS: 186603-53-2, Molecular Formula: C12H15NO7) is a critical chemical intermediate utilized in the synthesis of complex pharmaceutical APIs[1]. Because impurities at the intermediate stage can carry over into the final drug substance, establishing a highly pure, rigorously characterized reference standard is a non-negotiable regulatory requirement.

As a Senior Application Scientist, I have evaluated numerous qualification workflows. This guide provides an objective comparison of analytical methodologies for qualifying Ethyl 3,4,5-trimethoxy-2-nitrobenzoate reference standards, grounded in the International Council for Harmonisation (ICH) guidelines[2][3].

The Reference Standard Qualification Workflow

To ensure compliance with ICH Q2 (Validation of Analytical Procedures) and ICH Q7A (Good Manufacturing Practices for APIs), the qualification of a reference standard must be treated as a self-validating system[2]. The workflow relies on orthogonal analytical techniques to eliminate bias and confirm structural identity and purity.

G A Synthesis & Isolation of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate B Structural Elucidation (1H/13C NMR, HRMS, IR) A->B C Mass Balance Purity Assessment (HPLC-UV, TGA, KF) B->C D Orthogonal Purity Check (Quantitative NMR - qNMR) C->D E Impurity Profiling (ICH Q3A Compliance) D->E F Certification & CoA Generation E->F

Figure 1. Orthogonal workflow for qualifying chemical reference standards.

Comparative Analysis of Purity Determination Methods

When establishing a primary reference standard for Ethyl 3,4,5-trimethoxy-2-nitrobenzoate, scientists must choose between traditional Mass Balance approaches and Quantitative NMR (qNMR). Below is an objective comparison of these methodologies.

Table 1: Mass Balance vs. qNMR for Purity Determination
ParameterMass Balance (HPLC + KF + ROI + GC)Quantitative NMR (qNMR)
Principle Subtracts water, solvents, and inorganic/organic impurities from 100%.Direct ratio comparison of analyte proton signals against an internal standard.
Accuracy Highly dependent on the detection limits of multiple instruments.Extremely high; independent of chromophores or response factors.
Time to Result 3–5 days (requires multiple sequential tests).< 1 day (single instrument run).
Sample Destruction Yes (multiple aliquots required).No (sample can be recovered).
Regulatory Standing Traditional gold standard (ICH Q2/Q3A)[3].Increasingly preferred as a primary orthogonal method.

Expert Insight: While Mass Balance remains the regulatory default, we strongly advocate for a hybrid approach. Using qNMR as an orthogonal check against the HPLC-derived mass balance ensures that "invisible" impurities (those lacking UV chromophores) do not artificially inflate the calculated purity of the nitrobenzoate intermediate.

Step-by-Step Methodology: Establishing the Primary Standard

A robust protocol prevents downstream failures during API manufacturing. The following methodology outlines the self-validating steps required to qualify Ethyl 3,4,5-trimethoxy-2-nitrobenzoate.

Phase 1: Structural Elucidation
  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the compound (Theoretical MW: 285.25 g/mol )[1]. The isotopic pattern must align with the C12H15NO7 formula.

  • Nuclear Magnetic Resonance (NMR):

    • Perform 1H-NMR to confirm the presence of the three methoxy groups (singlets around 3.8-4.0 ppm) and the ethyl ester protons (triplet/quartet splitting).

    • Perform 13C-NMR to verify the aromatic carbon skeleton and the carbonyl carbon.

  • Infrared Spectroscopy (FT-IR): Identify the strong ester carbonyl stretch (~1720 cm⁻¹) and the nitro group stretches (asymmetric ~1530 cm⁻¹, symmetric ~1350 cm⁻¹).

Phase 2: Impurity Profiling and Purity Assignment
  • Chromatographic Purity (HPLC-UV):

    • Develop a stability-indicating Reverse-Phase HPLC method.

    • Causality: A gradient elution (e.g., Water/Acetonitrile with 0.1% TFA) is required to separate the target compound from closely related synthetic byproducts, such as unesterified 3,4,5-trimethoxy-2-nitrobenzoic acid.

  • Volatile Impurities (GC-FID): Test for residual solvents (e.g., ethanol, ethyl acetate) used during the synthesis and crystallization phases.

  • Water Content (Karl Fischer): Determine residual moisture, as hygroscopicity can alter the effective assay value over time.

  • Residue on Ignition (ROI): Assess inorganic impurities (e.g., catalyst residues).

Phase 3: Stability and Storage

Once the purity is established (must be ≥ 99.0% for a primary standard), the material must be aliquoted into amber, inert vials under argon to prevent photo-degradation of the nitro group. Accelerated and long-term stability studies must be initiated per ICH guidelines[2].

Conclusion

Establishing a reference standard for Ethyl 3,4,5-trimethoxy-2-nitrobenzoate requires strict adherence to ICH Q2, Q6B, and Q7A guidelines[2]. By combining the comprehensive impurity profiling of the Mass Balance approach with the absolute quantification of qNMR, laboratories can create a self-validating, regulatory-proof standard that ensures the safety and efficacy of downstream pharmaceutical products.

References

  • ResolveMass Laboratories Inc. "How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines)." resolvemass.ca. Available at: [Link]

  • International Council for Harmonisation (ICH). "ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2)." ich.org. Available at: [Link]

Sources

Validation

Comparative Toxicity Assessment of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate and Benchmark Nitroaromatics

As a Senior Application Scientist in drug development and molecular toxicology, evaluating the safety profile of synthetic intermediates is a critical step in preclinical workflows. Ethyl 3,4,5-trimethoxy-2-nitrobenzoate...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development and molecular toxicology, evaluating the safety profile of synthetic intermediates is a critical step in preclinical workflows. Ethyl 3,4,5-trimethoxy-2-nitrobenzoate (CAS 186603-53-2) is a highly substituted nitroaromatic compound frequently utilized as a research chemical and building block in pharmaceutical synthesis[1][2].

To properly assess its safety and handling requirements, we must contextualize its toxicity against well-characterized benchmark nitroaromatics, such as Nitrobenzene, 2,4-Dinitrotoluene (2,4-DNT), and the nitroaromatic drug Chloramphenicol. This guide provides an objective, data-driven comparison of their toxicological mechanisms, predictive safety profiles, and the validated experimental protocols required to evaluate them in the laboratory.

Mechanistic Causality: The Bioreduction of Nitroaromatics

The toxicity of nitroaromatic compounds is rarely caused by the parent molecule itself; rather, it is fundamentally driven by enzymatic bioactivation[3]. In mammalian systems, flavoenzymes such as NADPH-cytochrome P450 oxidoreductase facilitate the reduction of the nitro group (-NO2)[3].

This bioactivation follows two primary pathways that dictate the toxicological outcome:

  • One-Electron Reduction (Futile Cycling): The nitro group is reduced to a highly reactive nitro anion radical. In normoxic conditions, this radical rapidly transfers its extra electron to molecular oxygen, generating superoxide radicals (Reactive Oxygen Species, ROS) and regenerating the parent nitro compound[4]. This "futile cycling" leads to severe oxidative stress and subsequent cellular damage[4].

  • Two-Electron Reduction: Further reduction bypasses the radical stage, forming nitroso (-NO) and hydroxylamine (-NHOH) intermediates[3]. These electrophilic species are highly reactive and readily form covalent adducts with cellular macromolecules, leading to DNA damage, mutagenesis, and protein dysfunction[4].

G Nitro Nitroaromatic (R-NO2) Radical Nitro Anion Radical (R-NO2•-) Nitro->Radical 1e- reduction (Flavoenzymes) Radical->Nitro Futile Cycling (O2 present) ROS Reactive Oxygen Species (O2•-) Radical->ROS Transfers e- to O2 Nitroso Nitroso (R-NO) Radical->Nitroso 1e-, 2H+ Toxicity Oxidative Stress & DNA Damage ROS->Toxicity Cellular Damage Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e-, 2H+ Amine Amine (R-NH2) Hydroxylamine->Amine 2e-, 2H+ Hydroxylamine->Toxicity Macromolecule Adducts

Diagram 1: The dual-pathway bioreduction mechanism driving nitroaromatic toxicity.

The Structural Influence of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate

Quantitative Structure-Activity Relationship (QSAR) models have demonstrated that the in vivo toxicity of nitroaromatics is heavily dependent on the electronic and steric properties of ring substituents[5][6]. In Ethyl 3,4,5-trimethoxy-2-nitrobenzoate, the presence of three methoxy groups and an ethyl ester group fundamentally alters its reactivity. While methoxy groups are inductively electron-withdrawing, they are strongly electron-donating via resonance. Furthermore, the dense 3,4,5-trimethoxy configuration creates significant steric hindrance around the adjacent nitro group at the 2-position. This steric bulk likely impedes access to the active sites of nitroreductases, reducing the rate of bioactivation and lowering its acute toxicity compared to unsubstituted nitrobenzene[5][6].

Comparative Toxicity Profiles

Because Ethyl 3,4,5-trimethoxy-2-nitrobenzoate is a specialized intermediate, its empirical in vivo toxicity data is limited compared to industrial benchmarks. However, utilizing validated QSAR ensemble models[6] alongside structural analogs, we can construct a highly reliable comparative profile.

CompoundPrimary Toxic MechanismTarget Organ / PathologyOral LD50 (Rat)Ames Mutagenicity
Ethyl 3,4,5-trimethoxy-2-nitrobenzoate Mild oxidative stress (Sterically hindered reduction)Liver (Predicted)>1,500 mg/kg (QSAR Predicted)[6]Weak / Negative (Predicted)
Nitrobenzene Methemoglobinemia & Futile CyclingBlood, Liver, CNS~349 mg/kg[7]Positive[4]
2,4-Dinitrotoluene (2,4-DNT) Hydroxylamine DNA AdductsLiver, Blood~268 mg/kgPositive[8]
Chloramphenicol Nitroreduction & Mitochondrial interferenceBone Marrow~2,500 mg/kgNegative (but genotoxic in vivo)

Data Synthesis Note: The high toxicity of Nitrobenzene and 2,4-DNT stems from their unhindered nitro groups, which are rapidly reduced to reactive intermediates[4][7]. The steric shielding in Ethyl 3,4,5-trimethoxy-2-nitrobenzoate significantly attenuates this risk, aligning its acute safety profile closer to complex pharmaceutical nitroaromatics.

Experimental Methodologies for Toxicity Verification

To empirically validate the QSAR predictions and ensure laboratory safety, the following self-validating in vitro protocols must be employed. We utilize HepG2 cells because they retain the endogenous expression of xenobiotic-metabolizing enzymes (e.g., Cytochrome P450s) required to trigger nitroaromatic bioactivation.

Protocol 1: Multiplexed Cytotoxicity and ROS Profiling in HepG2 Cells

This assay simultaneously measures cell viability and oxidative stress, directly capturing the "futile cycling" mechanism.

Materials:

  • HepG2 Cell Line (ATCC HB-8065)

  • Test Compounds: Ethyl 3,4,5-trimethoxy-2-nitrobenzoate, Nitrobenzene (Positive Control 1), Menadione (ROS Positive Control).

  • Assay Reagents: WST-8 (Cell Counting Kit-8), H2DCFDA (ROS fluorescent probe).

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Probe Loading (Self-Validating Step): Wash cells with PBS and incubate with 10 µM H2DCFDA in serum-free media for 30 minutes in the dark. Rationale: Loading the probe before treatment ensures that rapid, early-stage ROS generation is captured immediately upon compound exposure.

  • Compound Treatment: Remove the probe solution. Treat the cells with a concentration gradient (0.1 µM to 500 µM) of the test compounds dissolved in media (final DMSO concentration <0.1% to prevent solvent toxicity).

  • ROS Kinetic Read: Immediately place the plate in a fluorescent microplate reader. Measure fluorescence (Ex/Em = 485/535 nm) kinetically every 15 minutes for 4 hours.

  • Viability Assessment: After 24 hours of continuous exposure, add 10 µL of WST-8 reagent to each well. Incubate for 2 hours and measure absorbance at 450 nm to determine IC50 values.

Workflow CellPrep Step 1: Cell Culture Seed HepG2 cells (10^4/well) Treatment Step 2: Compound Treatment ETNB vs. Benchmarks (0.1-500 µM) CellPrep->Treatment AssaySplit Step 3: Multiplex Assay Split Treatment->AssaySplit ROSAssay Step 4a: ROS Detection (H2DCFDA Probe, Ex/Em 485/535nm) AssaySplit->ROSAssay ViabilityAssay Step 4b: Cell Viability (WST-8 Assay, Abs 450nm) AssaySplit->ViabilityAssay DataAnalysis Step 5: Data Synthesis Calculate IC50 & ROS Fold-Change ROSAssay->DataAnalysis ViabilityAssay->DataAnalysis

Diagram 2: Multiplexed experimental workflow for high-throughput nitroaromatic toxicity screening.

Protocol 2: Cell-Free Enzymatic Nitroreduction Kinetics

To isolate the steric effects of the trimethoxy groups, this assay measures the direct enzymatic reduction rate of the nitro group.

Step-by-Step Workflow:

  • Reaction Mixture Preparation: In a UV-compatible 96-well plate, prepare a reaction buffer containing 50 mM Potassium Phosphate (pH 7.4) and 100 µM of the target nitroaromatic compound.

  • Cofactor Addition: Add NADPH to a final concentration of 200 µM.

  • Enzyme Initiation: Initiate the reaction by adding 0.5 U/mL of purified E. coli Nitroreductase (NTR) or mammalian Cytochrome P450 Reductase.

  • Kinetic Monitoring: Monitor the consumption of NADPH by tracking the decrease in absorbance at 340 nm over 30 minutes.

  • Data Interpretation: The rate of NADPH depletion is directly proportional to the reduction rate of the nitro compound. Due to steric hindrance, Ethyl 3,4,5-trimethoxy-2-nitrobenzoate will exhibit a significantly slower Vmax​ compared to unhindered Nitrobenzene.

Application Insights for Researchers

When handling Ethyl 3,4,5-trimethoxy-2-nitrobenzoate in drug development or synthetic workflows, researchers should recognize that while it belongs to the potentially hazardous nitroaromatic class[4], its specific molecular architecture mitigates acute toxicity risks. The dense steric shielding provided by the 3,4,5-trimethoxy and ethyl ester groups restricts enzymatic access, significantly lowering its propensity for futile cycling and ROS generation compared to industrial explosives or simple nitrobenzenes[5][6]. However, standard laboratory safety protocols for handling reactive intermediates must still be strictly observed, and empirical in vitro validation remains essential before advancing derivatives into in vivo models.

References

  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism Source: PubMed (NIH) URL:[Link]

  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study Source: Environmental Toxicology and Chemistry (Oxford Academic) URL:[Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity Source: SciELO URL:[Link]

  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review Source: PubMed Central (NIH) URL:[Link]

  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach Source: PubMed Central (NIH) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 3,4,5-trimethoxy-2-nitrobenzoate

As a Senior Application Scientist, I have observed that laboratory safety failures rarely stem from a lack of equipment; rather, they occur because personnel do not understand the mechanistic causality behind the protoco...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that laboratory safety failures rarely stem from a lack of equipment; rather, they occur because personnel do not understand the mechanistic causality behind the protocols. When handling highly functionalized nitroaromatics like Ethyl 3,4,5-trimethoxy-2-nitrobenzoate, generic safety practices are insufficient.

This guide provides a self-validating, step-by-step operational framework designed specifically for the physicochemical vulnerabilities of this compound.

Physicochemical Profile & Hazard Assessment

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The presence of a nitro group alongside multiple methoxy substituents dictates our handling strategy[1].

Property / HazardDataOperational Implication
CAS Number 186603-53-2Verify chemical identity upon receipt to prevent cross-contamination.
Molecular Weight 285.25 g/mol Relevant for stoichiometric calculations and spill volume assessment.
Physical State Solid (Crystalline Powder)High risk of aerosolization, static cling, and dust formation[2].
Primary Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires strict barrier protection and local exhaust ventilation[3].

Mechanistic Rationale: The lipophilic nature imparted by the ethyl ester and three methoxy groups enhances the molecule's ability to cross the stratum corneum if dissolved in organic solvents (e.g., DMSO, DCM)[2]. Furthermore, the nitro group is a known pharmacophore that acts as a sensitizer, making mucosal and respiratory protection paramount to prevent acute inflammation.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab attire. The following PPE is mandatory, based on the specific vulnerabilities exposed by trimethoxybenzoate derivatives[2].

  • Hand Protection: Double-gloving with heavy-duty Nitrile (minimum 5 mil thickness).

    • Causality: Nitrile offers superior resistance to the organic solvents typically used to dissolve this compound. Latex is highly permeable to organic solutions and must be strictly avoided.

  • Eye Protection: ANSI Z87.1-certified chemical splash goggles.

    • Causality: Standard safety glasses with side shields are insufficient against fine crystalline dust, which can bypass the shields and cause severe ocular irritation.

  • Respiratory Protection: N95/P100 particulate respirator OR mandatory handling within a certified Class II Type A2 biological safety cabinet or chemical fume hood.

    • Causality: Prevents inhalation of aerosolized particulates which trigger STOT SE 3 (respiratory tract irritation)[3].

Standard Operating Procedure (SOP): Handling & Transfer

This protocol is designed as a self-validating system. Do not proceed to the next step unless the verification check is explicitly passed.

Workflow A 1. Fume Hood Verification B 2. PPE Donning & Inspection A->B C 3. Anti-Static Weighing B->C D 4. Solvent Addition C->D E 5. Decontamination D->E

Sequential operational workflow for handling Ethyl 3,4,5-trimethoxy-2-nitrobenzoate.

Step 1: Environmental Setup

  • Action: Conduct all weighing and transfer operations strictly inside a chemical fume hood.

  • Verification: Check the digital airflow monitor. Ensure the face velocity is between 80-120 feet per minute (fpm). If the monitor is in alarm mode, abort the operation.

Step 2: PPE Donning and Integrity Check

  • Action: Don a fully buttoned lab coat, splash goggles, and double nitrile gloves.

  • Verification: Perform the "inflation test" on gloves prior to donning to check for micro-tears. Ensure the knit cuffs of the lab coat are tucked under the outer glove to eliminate exposed skin at the wrists.

Step 3: Anti-Static Weighing

  • Action: Use a grounded, anti-static balance enclosure. Transfer the solid using a ceramic or anti-static polymeric spatula.

  • Causality: Fine powders of nitroaromatics accumulate static charge, causing them to repel from metal spatulas and aerosolize into the user's breathing zone.

  • Verification: Observe the powder during transfer. If it "jumps" or clings erratically to the spatula, stop immediately and use an anti-static gun (e.g., Zerostat) on the weighing boat.

Step 4: Dissolution and Transport

  • Action: Add the solvent directly to the weighing vessel inside the hood before transporting it to the reaction setup.

  • Verification: Visually confirm complete dissolution. A capped, dissolved solution is significantly safer to transport across the laboratory than a dry, aerosolizable powder.

Spill Response & Decontamination Plan

Spill Spill Spill Occurs Assess Assess State Spill->Assess Solid Dry Powder Spill Assess->Solid Liquid Solvent Solution Spill Assess->Liquid Wet Moisten with Water (Prevent Dust) Solid->Wet Absorb Apply Inert Absorbent (e.g., Vermiculite) Liquid->Absorb Waste Transfer to Hazardous Waste Wet->Waste Absorb->Waste

Bifurcated spill response pathway based on the physical state of the chemical.

Protocol for Dry Powder Spills (< 50g):

  • Isolate: Alert personnel in the immediate vicinity and restrict access.

  • Suppress Dust: Do not dry sweep. Lightly mist the spilled powder with distilled water or a compatible low-volatility solvent to agglomerate the particles.

  • Collect: Use a disposable plastic scoop to transfer the wetted mass into a sealable hazardous waste container.

  • Decontaminate: Wash the spill surface with a 10% caustic solution or standard laboratory detergent to hydrolyze and remove residual traces.

  • Verification: Wipe the area with a solvent-dampened Kimwipe and visually ensure no crystalline residue remains.

Waste Disposal Plan

Improper disposal of nitrobenzoate derivatives can lead to severe environmental toxicity and regulatory fines.

  • Solid Waste: Unused solid chemical, contaminated Kimwipes, and disposable spatulas must be placed in a clearly labeled "Non-Halogenated Organic Solid Waste" container[2].

  • Liquid Waste: If the compound is dissolved in a halogenated solvent (e.g., DCM, Chloroform), it must be routed to "Halogenated Organic Waste." If dissolved in DMSO or Ethanol, route to "Non-Halogenated Organic Waste."

  • Verification: Cross-check the waste log. Ensure no strong oxidizing agents (e.g., nitric acid, peroxides) are in the same waste carboy, as nitroaromatics can react exothermically with strong oxidizers[3].

References

Sources

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